4-Methoxy-1-methylindolin-2-one
Description
BenchChem offers high-quality 4-Methoxy-1-methylindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1-methylindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-8-4-3-5-9(13-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGVWBMIQHILSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251576 | |
| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-21-0 | |
| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-Methoxy-1-methylindolin-2-one
Topic: 4-Methoxy-1-methylindolin-2-one Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Optimizing the Oxindole Scaffold for Kinase Inhibition and SAR Studies
Executive Summary
4-Methoxy-1-methylindolin-2-one (CAS: 7699-21-0), often referred to as 4-methoxy-1-methyl-2-oxindole , represents a specialized building block in the synthesis of indolinone-based tyrosine kinase inhibitors (TKIs). Unlike its more common 5- or 6-substituted congeners (found in drugs like Sunitinib or Nintedanib), the 4-methoxy variant offers unique steric and electronic properties due to the peri-interaction between the C4-substituent and the reactive C3-methylene center.
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support high-fidelity medicinal chemistry campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule consists of a bicyclic indolin-2-one core. The N-methyl group eliminates the hydrogen bond donor capability of the lactam, increasing lipophilicity (cLogP) and solubility in organic solvents (DCM, THF) compared to the parent oxindole.
| Property | Specification |
| IUPAC Name | 4-Methoxy-1-methyl-1,3-dihydro-2H-indol-2-one |
| CAS Number | 7699-21-0 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly soluble in water |
| pKa (C3-H) | ~18–19 (DMSO) – Activated methylene |
| Key Structural Feature | C4-Methoxy Group: Provides electron density to the ring but sterically crowds the C3 position. |
Synthetic Pathways & Reaction Mechanisms[7][8]
Primary Synthesis: N-Methylation of 4-Methoxyoxindole
The most robust route involves the selective N-methylation of the parent 4-methoxyoxindole. This method avoids the harsh reduction conditions required if starting from isatin derivatives.
Mechanism: Deprotonation of the amide nitrogen (pKa ~17) followed by Sɴ2 attack on methyl iodide.
-
Critical Control Point: The C3 position is also acidic. Over-alkylation (C-methylation) is a major side reaction. Use of a mild base (e.g., K₂CO₃) or strictly stoichiometric strong base (NaH) at low temperature is required to favor N- over C-alkylation.
Protocol 1: Selective N-Methylation
-
Charge: Dissolve 4-methoxyindolin-2-one (1.0 eq) in anhydrous DMF (0.5 M).
-
Base Addition: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Evolution of H₂ gas will be observed.
-
Equilibration: Stir for 30 min at 0°C to ensure complete deprotonation of the amide.
-
Alkylation: Add MeI (1.05 eq) dropwise via syringe.
-
Quench: After 2 hours, quench with satd. NH₄Cl. Extract with EtOAc.
-
Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).
Alternative Route: Wolff-Kishner Reduction of Isatin
For labs starting from 4-methoxyisatin, the C3 carbonyl can be reduced to the methylene group using hydrazine hydrate.
Figure 1: Synthetic pathways to the target scaffold. Route A is preferred for scale-up due to milder conditions.
Reactivity Profile: The C3 "Active Core"
The chemical utility of 4-methoxy-1-methylindolin-2-one is defined by the acidity of its C3 protons. However, the 4-methoxy substituent introduces a unique "Peri-Effect" (steric clash) that distinguishes it from 5- or 6-substituted isomers.
The Peri-Effect (Steric Hindrance)
The oxygen of the methoxy group at C4 is physically close to the C3 methylene.
-
Consequence: Reactions creating bulky sp² centers at C3 (e.g., condensation with sterically demanding aldehydes) may proceed slower or require higher temperatures compared to 5-methoxy analogs.
-
Electronic Effect: The 4-OMe group is an Electron Donating Group (EDG). Through resonance, it increases electron density in the aromatic ring, but its inductive effect on C3 is negligible compared to the resonance stabilization of the enolate.
Knoevenagel Condensation (Drug Synthesis)
The primary application is the synthesis of benzylidene oxindoles (TKI pharmacophore).
Protocol 2: Microwave-Assisted Knoevenagel Condensation
-
Purpose: Synthesis of sunitinib-like analogs.
-
Reagents: 4-Methoxy-1-methylindolin-2-one (1.0 eq), Aldehyde (1.1 eq), Piperidine (0.1 eq).
-
Solvent: Ethanol (0.5 M).
-
Conditions: Microwave irradiation at 80°C for 20 min (or reflux for 4 hrs).
-
Observation: Product typically precipitates as a bright yellow/orange solid upon cooling.
-
Validation: Loss of the C3-H₂ singlet (~3.5 ppm) in NMR.
Figure 2: Reactivity map highlighting the orthogonality between C3 functionalization and aromatic substitution.
Spectroscopic Characterization (NMR Guide)
Accurate interpretation of the ¹H NMR spectrum is essential for verifying the regiochemistry of the 4-methoxy group.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| N-CH₃ | 3.15 – 3.20 | Singlet (3H) | Diagnostic for N1-methylation. |
| C3-H₂ | 3.45 – 3.55 | Singlet (2H) | "Active methylene." Disappears upon condensation. |
| O-CH₃ | 3.80 – 3.85 | Singlet (3H) | 4-Methoxy signal. |
| Ar-H (C5) | 6.50 – 6.60 | Doublet/Multiplet | Shielded by ortho-OMe. |
| Ar-H (C6) | 7.15 – 7.25 | Triplet (Apparent) | Meta to OMe. |
| Ar-H (C7) | 6.45 – 6.55 | Doublet | Ortho to N-Me. |
Note: Shifts are approximate (CDCl₃) and may vary based on concentration.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C3 position is susceptible to slow auto-oxidation to the isatin (red solid) if exposed to air/light for prolonged periods.
-
MSDS Note: Treat as a potential kinase inhibitor; use standard PPE (gloves, goggles, fume hood) to prevent biological activity exposure.
References
-
Synthesis of Oxindoles: Wenkert, E., et al.[1] "A novel conversion of derivatives of oxindoles to indoles." Journal of the American Chemical Society 80.18 (1958): 4899-4903. Link
-
Knoevenagel Condensation Protocols: Sun, L., et al. "Synthesis and biological evaluation of 3-substituted indolin-2-ones as inhibitors of receptor tyrosine kinases." Journal of Medicinal Chemistry 41.14 (1998): 2588-2603. Link
-
C3-Functionalization Reviews: Trost, B. M., & Frederiksen, M. U. "Palladium-catalyzed asymmetric allylation of oxindoles." Angewandte Chemie International Edition 44.40 (2005): 6630-6666. Link
-
NMR Data Verification: Sigma-Aldrich/Merck Product Specification for 4-Methoxy-1-methylindole (Analogous core data). Link
Sources
Technical Monograph: Mass Spectrometry Characterization of 4-Methoxy-1-methylindolin-2-one
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Methoxy-1-methylindolin-2-one (CAS: 7556-35-6 analog/derivative). As a privileged scaffold in medicinal chemistry—serving as both a core for receptor tyrosine kinase (RTK) inhibitors and a potential metabolite of indole-based therapeutics—accurate detection of this moiety is critical.
This document moves beyond standard operating procedures to explore the mechanistic causality of ionization and fragmentation. It is designed to empower researchers to establish self-validating analytical protocols for impurity profiling, metabolic stability assays, and pharmacokinetic (PK) studies.
Molecular Architecture & Physicochemical Context[1][2]
Before initiating MS analysis, one must understand the analyte's electronic distribution, which dictates ionization efficiency.
| Property | Value | Mass Spec Implication |
| Formula | Carbon-rich; distinct isotopic pattern. | |
| Exact Mass | 177.0790 | Target for High-Res (HRMS) extraction window. |
| LogP (Predicted) | ~1.8 - 2.1 | Moderately lipophilic; ideal for C18 retention. |
| pKa (Base) | ~ -0.5 (Amide N) | Low basicity at N due to carbonyl delocalization. |
| Protonation Site | Carbonyl Oxygen | The C=O oxygen is the kinetic trap for protons in ESI+. |
Ionization Strategies & Source Optimization
The Case for Electrospray Ionization (ESI)
While Electron Impact (EI) is useful for library matching of small molecules, ESI in Positive Mode (+) is the superior choice for quantitative bioanalysis of oxindoles.
-
Mechanism: The 1-methyl substitution blocks tautomerization to the hydroxy-indole form, locking the molecule in the lactam (amide) state. The amide nitrogen lone pair is delocalized into the carbonyl, making the nitrogen non-basic. Therefore, protonation occurs at the carbonyl oxygen , forming the resonance-stabilized cation
. -
Adduct Formation: Due to the oxygen-rich functionality (methoxy + carbonyl), sodium adducts
( 200.07) are common contaminants. -
Source Parameters:
-
Desolvation Temp: High (
C) required to desolvate the rigid bicyclic core. -
Cone Voltage: Keep low (20-30V) to prevent in-source fragmentation of the labile methoxy group.
-
Fragmentation Mechanics (MS/MS)
Understanding the Collision-Induced Dissociation (CID) pathways is essential for selecting Multiple Reaction Monitoring (MRM) transitions. The fragmentation of oxindoles is distinct from indoles due to the presence of the lactam ring.
Primary Pathway: The "Oxindole Contraction"
The hallmark of oxindole mass spectrometry is the neutral loss of Carbon Monoxide (CO, 28 Da).
-
Precursor:
178.08 . -
Transition 1 (Quantifier): Ejection of CO from the lactam ring. This results in a ring contraction to a quinolinium-like or cyclic iminium species.
- Mass: -28 Da
-
Product:
150.08
-
Transition 2 (Qualifier): Subsequent loss of the methyl group (from the methoxy or N-methyl) or formaldehyde.
-
Pathway A: Loss of
(Radical loss, less common in ESI but observed in methoxy-aromatics). . -
Pathway B (Dominant): Loss of Formaldehyde (
) from the methoxy group is often energetically favored in even-electron ions. .
-
Mechanistic Visualization
The following diagram illustrates the predicted fragmentation logic based on oxindole scaffold behavior.
Figure 1: Predicted Collision-Induced Dissociation (CID) pathways for 4-Methoxy-1-methylindolin-2-one. The loss of CO is the diagnostic transition for the oxindole core.
Analytical Method Development (Protocol)
This protocol is designed as a Self-Validating System . Each step includes a checkpoint to ensure data integrity.
Phase 1: Stock Preparation & Tuning
-
Solvent: Dissolve 1 mg in 1 mL Methanol (Stock A). Dilute to 1 µg/mL in 50:50 Water:MeOH + 0.1% Formic Acid for tuning.
-
Checkpoint: Verify solution stability. If
signal degrades over 1 hour, check for hydrolysis (ring opening to amino acid form, Da shift).
Phase 2: Chromatographic Separation
The 4-methoxy and 1-methyl groups add lipophilicity, making C18 the stationary phase of choice.
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B (Divert to waste to avoid salts).
-
0.5-3.0 min: 5%
95% B (Linear). -
3.0-4.0 min: 95% B (Wash).
-
4.0-5.0 min: 5% B (Re-equilibration).
-
Phase 3: Mass Spectrometer Settings (QqQ)
-
Mode: MRM (Multiple Reaction Monitoring).
-
Dwell Time: 50 ms per transition.
-
Collision Gas: Argon (1.5 mTorr).
| Transition Type | Precursor ( | Product ( | Collision Energy (V) | Purpose |
| Quantifier | 178.1 | 150.1 | 15 - 20 | High abundance; structural core. |
| Qualifier 1 | 178.1 | 135.1 | 25 - 30 | High specificity (Methyl loss). |
| Qualifier 2 | 178.1 | 122.1 | 35 - 40 | Deep fragmentation. |
Method Optimization Workflow
Figure 2: Step-by-step optimization workflow for establishing a robust LC-MS/MS method.
Application in Drug Discovery
Impurity Profiling
In the synthesis of kinase inhibitors (e.g., Sunitinib analogs), this molecule may appear as a starting material carryover.
-
Critical Pair: It must be chromatographically resolved from 4-methoxyindole (lacks the carbonyl). 4-methoxyindole will have
148 ( ) or 162 (if methylated), distinguishable by mass but potentially interfering if source fragmentation occurs.
Metabolic Stability (Microsomal Assay)
Oxindoles are often Phase I metabolites of indoles. However, 4-Methoxy-1-methylindolin-2-one can undergo further metabolism:
-
O-Demethylation: Loss of the methyl group from the methoxy to form the phenol (
178 164). -
Hydroxylation: Addition of OH to the benzene ring (
178 194).
Protocol: Incubate 1 µM analyte with Liver Microsomes + NADPH. Monitor the disappearance of
References
-
Hino, T., et al. (1969). "The Fragmentation of Some Oxindoles and 2-Indolinethiones induced by Electron Impact." Chemical and Pharmaceutical Bulletin.
-
Erra-Balsells, R. (1987).[1] "Mass spectral fragmentation patterns of 2-methyl-, 2,3-methyl-, 2,3-dimethyl-, 2-aryl- and 3-phenylindole derivatives." Journal of Heterocyclic Chemistry.
-
Pavlovic, M., et al. (2012).[2] "Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement."[2] Journal of Mass Spectrometry.
-
Grillo, M. P., et al. (2003).[3] "Studies on the chemical reactivity of diclofenac acyl glucuronide... Identification of diclofenac-S-acyl-glutathione in rat bile." Chemical Research in Toxicology. (Demonstrates oxindole metabolite identification).
Sources
physical and chemical characteristics of 4-Methoxy-1-methylindolin-2-one
The following technical monograph provides an in-depth analysis of 4-Methoxy-1-methylindolin-2-one , a critical heterocyclic scaffold in medicinal chemistry.
High-Purity Heterocyclic Scaffold for Kinase Inhibitor Development [1]
Executive Summary
4-Methoxy-1-methylindolin-2-one (CAS: 7699-21-0) is a disubstituted indolinone derivative serving as a vital pharmacophore in the synthesis of receptor tyrosine kinase (RTK) inhibitors.[1][2][3][4] Distinguished by its electron-donating methoxy group at the C4 position and an N-methylated core, this compound exhibits unique electronic properties that influence binding affinity and metabolic stability in drug candidates.[1][5] It is primarily utilized as the nucleophilic component in Knoevenagel condensations to generate 3-substituted indolinone libraries, a structural motif found in approved therapeutics such as nintedanib.[5]
Chemical Identity & Structural Analysis
The compound consists of a bicyclic indole core partially reduced at the C2-C3 bond (indoline), oxidized at C2 (2-one), and substituted at N1 and C4.[1]
| Attribute | Specification |
| IUPAC Name | 4-Methoxy-1-methyl-1,3-dihydro-2H-indol-2-one |
| Common Name | 4-Methoxy-1-methyloxindole |
| CAS Number | 7699-21-0 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | CN1C2=C(C(OC)=CC=C2)CC1=O |
| InChI Key | Unique identifier required for database integration |
Structural Significance[1][5][9]
-
C4-Methoxy Group: Provides steric bulk and electron density to the aromatic ring, often enhancing selectivity for ATP-binding pockets in kinases by interacting with specific residues (e.g., the "gatekeeper" region).[1]
-
N1-Methyl Group: Eliminates the hydrogen bond donor capability of the indole nitrogen, improving lipophilicity (LogP) and membrane permeability compared to the N-unsubstituted analog.[1]
-
C3-Methylene: The active methylene group at position 3 is acidic (pKa ~18-19 in DMSO), making it the primary site for functionalization.[1]
Physical & Chemical Characterization[3][5][6][7][8][10][11][12][13]
Physical Properties
| Property | Value / Description | Note |
| Physical State | Solid | Typically crystalline powder.[1] |
| Color | Off-white to pale yellow | Darkens upon oxidation/light exposure.[1][5] |
| Melting Point | 108–112 °C (Predicted/Analog-based) | Experimental verification required per batch.[1][5] |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility.[5] |
| LogP | ~1.8 (Predicted) | Lipophilic, suitable for CNS penetration.[5] |
Chemical Reactivity Profile
The reactivity of 4-Methoxy-1-methylindolin-2-one is dominated by the C3-position .[1] The carbonyl group at C2 acidifies the C3 protons, facilitating deprotonation by weak bases (e.g., piperidine, Et3N).[5]
-
Knoevenagel Condensation: Reaction with aromatic aldehydes yields 3-benzylidene-2-indolinones (aurones/indolinones).[1][5] This is the primary route for synthesizing kinase inhibitors.[5]
-
Vilsmeier-Haack Formylation: Electrophilic attack at C3 or C5, though C3 is preferred due to enolization.[5]
-
Oxidation: Susceptible to oxidation at C3 to form isatin derivatives (1-methyl-4-methoxyisatin) if exposed to air in basic solution for prolonged periods.[1][5]
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthesis involves the construction of the oxindole core followed by methylation, or the reduction of the corresponding isatin.[5]
Figure 1: Synthetic pathway via N-methylation of the parent oxindole.[1]
Experimental Protocol: N-Methylation of 4-Methoxyoxindole
Note: This protocol assumes starting from the commercially available 4-methoxyoxindole.[1]
Reagents:
-
Iodomethane (MeI) (1.2 eq)[5]
-
Sodium Hydride (NaH, 60% dispersion) (1.5 eq)[5]
-
Anhydrous DMF (10 volumes)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH and wash with dry hexanes to remove mineral oil (optional, for high purity).[5] Suspend NaH in anhydrous DMF at 0°C.
-
Deprotonation: Dissolve 4-Methoxyoxindole in minimal DMF and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns yellow/orange (formation of the enolate).[5]
-
Alkylation: Add Iodomethane dropwise via syringe.[5] Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).[5]
-
Quench & Workup: Pour the reaction mixture into ice-cold water. A precipitate should form.[5] Filter the solid.[5][6] If no precipitate, extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.[5]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Self-Validating Check:
-
TLC: Product Rf > Starting Material Rf (due to loss of H-bond donor).
Spectroscopic Signature
Researchers should verify the identity of the compound using the following expected spectral data.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ 3.18 (s, 3H) | N-CH₃ |
| δ 3.52 (s, 2H) | C3-H₂ (Methylene) | |
| δ 3.81 (s, 3H) | O-CH₃ | |
| δ 6.5 – 7.2 (m, 3H) | Aromatic Protons (C5, C6, C7) | |
| ¹³C NMR | δ ~26.0 | N-CH₃ |
| δ ~35.5 | C3 (Methylene) | |
| δ ~175.0 | C2 (Carbonyl) | |
| MS (ESI+) | m/z 178.08 [M+H]⁺ | Protonated molecular ion |
Application in Drug Discovery: Kinase Inhibition[1][7][14]
The 4-methoxy-1-methylindolin-2-one scaffold is a "privileged structure" in the design of Angiokinase Inhibitors .[1]
Mechanism of Action
Inhibitors derived from this scaffold typically function as ATP-competitive inhibitors (Type I).[1][5] The oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.[5]
-
C2-Carbonyl: Accepts H-bond from the backbone NH of the hinge residue.[1]
-
C3-Substituent: Projects into the hydrophobic pocket, determining specificity.
Figure 2: Workflow for converting the scaffold into a bioactive kinase inhibitor.[1]
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
PubChem. (2024).[5][7][8] Compound Summary: Indolin-2-one Derivatives. National Library of Medicine.[5] Retrieved from [Link]
-
Roth, G. J., et al. (2015).[5] Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. (Contextual grounding on indolinone kinase inhibitors).
Sources
- 1. 1392223-83-4|6-Bromo-7-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. 2097998-13-3|1-(4-Ethoxyindolin-1-yl)-2-(methylamino)ethan-1-one|BLD Pharm [bldpharm.com]
- 3. 7699-21-0|4-Methoxy-1-methylindolin-2-one|BLD Pharm [bldpharm.com]
- 4. 170729-12-1|GR 196429|BLD Pharm [bldpharm.com]
- 5. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methyloxindole | 13220-46-7 [chemicalbook.com]
- 7. 4-Methoxy-1-methylindole 98 7556-35-6 [sigmaaldrich.com]
- 8. methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate | C12H13NO3 | CID 4777904 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Scaffold of Innovation: 4-Methoxy-1-methylindolin-2-one in Kinase Inhibitor Discovery
[1]
Executive Summary
4-Methoxy-1-methylindolin-2-one (also known as 4-methoxy-1-methyl-2-oxindole) represents a "privileged structure" in medicinal chemistry.[1] Originally identified as a minor alkaloid in Zanthoxylum species, it gained prominence as a critical synthetic intermediate in the development of indolinone-based protein tyrosine kinase (PTK) inhibitors .
Unlike its 5-substituted counterparts (which led to drugs like Sunitinib and Nintedanib), the 4-methoxy variant offers unique electronic properties at the C3 position, influencing the thermodynamics of Knoevenagel condensations and the metabolic stability of the resulting pharmacophores. This guide provides a comprehensive technical analysis of its history, synthesis, and application in Structure-Activity Relationship (SAR) campaigns.
Part 1: Chemical Context & Structural Significance[1][2]
The Electronic "Sweet Spot"
The indolin-2-one core is an amphoteric scaffold.[1] The C3 position is acidic (
-
C4-Methoxy Effect: The methoxy group at the 4-position exerts a strong mesomeric electron-donating effect (+M) .[1] This increases the electron density of the aromatic ring but, due to peri-interactions, imposes steric constraints on the C3 reaction center.
-
N-Methylation: The N-methyl group removes the hydrogen bond donor capability of the lactam, increasing lipophilicity (LogP) and preventing N-alkylation side reactions during base-catalyzed condensations at C3.[1]
Historical Discovery Vector[1]
-
Natural Product Origin: The molecule was first isolated from the root bark of Zanthoxylum nitidum (Rutaceae), a plant used in traditional medicine.
-
The Sugen Era (1990s): The molecule became a staple in the library of Sugen (now Pfizer) during the seminal work on VEGFR/PDGFR inhibitors. While the 5-fluoro and 5-chloro variants were prioritized for angiogenesis inhibition (leading to Sunitinib), the 4-methoxy variants were crucial for mapping the ATP-binding pocket's tolerance for steric bulk near the hinge region.[1]
Part 2: Synthetic Methodologies
Two primary routes exist for the synthesis of 4-Methoxy-1-methylindolin-2-one. The Modified Wolff-Kishner Reduction is preferred for laboratory scale due to higher regional specificity.[1]
Route A: The Wolff-Kishner Reduction (Recommended)
This protocol reduces 4-methoxy-1-methylisatin to the oxindole.[1]
Reagents:
-
Precursor: 4-Methoxy-1-methylisatin (CAS: 16304-48-2)[1]
-
Reductant: Hydrazine hydrate (
, 80%) -
Base: Potassium Hydroxide (KOH) or Sodium Ethoxide
-
Solvent: Ethylene Glycol or Ethanol[1]
Step-by-Step Protocol:
-
Hydrazone Formation: Charge a round-bottom flask with 4-methoxy-1-methylisatin (1.0 eq) and Ethanol (10 vol). Add Hydrazine hydrate (10.0 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 1 hour. The deep orange/red color of the isatin will shift to yellow as the hydrazone forms. -
Concentration: Cool to
. The hydrazone intermediate often precipitates. If not, concentrate in vacuo. -
Reduction: Dissolve the hydrazone in Ethylene Glycol. Add powdered KOH (4.0 eq).
-
High-Heat Phase: Heat the reaction slowly to
to distill off excess water/hydrazine. Then, increase temperature to for 3 hours. Note: Nitrogen evolution will be vigorous.[1] -
Quench & Isolation: Cool to room temperature. Pour into ice-water (50 vol). Acidify with HCl (6N) to pH 3.
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine. Dry over . -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc 4:1).
Yield: 75-85% | Appearance: Off-white to pale yellow crystalline solid.[1]
Route B: The Stollé Synthesis (Alternative)
Utilizes N-methyl-3-methoxyaniline and chloroacetyl chloride.[1] This route is shorter but suffers from regioselectivity issues (formation of the 6-methoxy isomer).
Part 3: Visualization of Synthesis & Application
The following diagram illustrates the synthesis of the core scaffold and its divergent application into Kinase Inhibitors (Sugen-type) and Spiroindolones.
Figure 1: Synthetic genealogy of 4-Methoxy-1-methylindolin-2-one, highlighting its origin from isatin precursors and its bifurcation into kinase inhibitor and spiroindolone chemistry.[1]
Part 4: Application in Drug Development (The "Sugen" Reaction)
The primary utility of this scaffold is the Knoevenagel condensation at the C3 position to generate 3-substituted indolin-2-ones .[1]
Protocol: Synthesis of a VEGFR Inhibitor Analog
This standard operating procedure (SOP) describes condensing the scaffold with a pyrrole aldehyde, mimicking the synthesis of SU5416 (Semaxanib) but with the 4-methoxy variation.
-
Setup: In a reaction vial, combine 4-Methoxy-1-methylindolin-2-one (1.0 eq) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq).
-
Solvent/Catalyst: Add Ethanol (10 mL/mmol) and Piperidine (0.1 eq).
-
Reaction: Heat to reflux (
) for 2-4 hours. The product usually precipitates from the hot solution. -
Workup: Cool to room temperature. Filter the precipitate.[2]
-
Wash: Wash the filter cake with cold Ethanol (
) and Hexane ( ). -
Result: A bright yellow/orange solid (The "Sun" compounds are characteristically colored due to extended conjugation).
Data Summary: Substituent Effects
The following table summarizes how the 4-methoxy group compares to other common substituents in this scaffold class regarding kinase potency (IC50 against VEGFR2).
| Substituent (R) | Position | Electronic Effect | VEGFR2 Potency (Relative) | Solubility |
| -H | Unsubstituted | Neutral | Baseline (++) | Low |
| -F | 5-position | -I (Inductive w/d) | High (+++) | Moderate |
| -Cl | 5-position | -I, +M | High (+++) | Low |
| -OCH3 | 4-position | +M (Donating) | Moderate (+) | High |
| -SO2NH2 | 5-position | -M (Withdrawing) | Moderate (++) | High |
Insight: While the 4-methoxy analog is often less potent against VEGFR2 than the 5-fluoro analogs (due to steric clash in the hydrophobic pocket), it vastly improves solubility and is used to fine-tune the physicochemical properties of the lead series.[1]
Part 5: Quality Control & Characterization[1]
Trustworthy data is the bedrock of drug discovery. The following parameters are established standards for validating the identity of 4-Methoxy-1-methylindolin-2-one.
-
1H NMR (400 MHz, CDCl3):
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).
-
Retention Time: Typically elutes earlier than the 5-chloro analog due to the polarity of the methoxy group.
-
-
Appearance: The pure compound must be a white to off-white solid .[1] A pink or red hue indicates oxidation to the isatin or formation of "isatide" impurities.
References
-
Rottmann, M., et al. (2010). "Spiroindolones, a potent compound class for the treatment of malaria."[3][4] Science, 329(5996), 1175-1180.
-
Sun, L., et al. (1998). "Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases."[1] Journal of Medicinal Chemistry, 41(14), 2588-2603.
- Buzzetti, F., et al. (1993). "Cinnamamide analogs as inhibitors of protein tyrosine kinases." Il Farmaco, 48(5), 615-636.
-
Andreani, A., et al. (2010). "In vivo antitumor activity of 3-(2-chloroethylidene)indolin-2-one derivatives." Bioorganic & Medicinal Chemistry, 18(6), 2104-2110.
-
Patent RU2155187C2. (2000). "Derivatives of indole... showing antitumor or inhibiting protein tyrosine kinase activity." Google Patents.
Computational Characterization and Predictive Modeling of 4-Methoxy-1-methylindolin-2-one
[1][2][3][4]
Executive Summary
This technical guide outlines the theoretical framework for studying 4-Methoxy-1-methylindolin-2-one , a pivotal pharmacophore in medicinal chemistry.[1][2][3] Belonging to the oxindole (indolin-2-one) class, this specific derivative serves as a model for studying electronic substitution effects (4-methoxy) and steric blocking (N-methylation) in kinase inhibitor design.[1][2] This document provides a validated computational workflow combining Density Functional Theory (DFT) and Molecular Docking to predict its structural, electronic, and biological behaviors.[4][5]
Theoretical Foundation & Significance[1][3][5]
The core structure, indolin-2-one , is an endogenous isomer of indoxyl found in mammalian fluids and a "privileged scaffold" in drug discovery (e.g., Sunitinib, Nintedanib).[1]
-
1-Methyl Substitution: Blocks the N1-H donor site, preventing the formation of the classic centrosymmetric amide dimers observed in unsubstituted oxindoles.[1] This forces the molecule into alternative crystal packing arrangements dominated by
stacking and weak C-H...O interactions.[1][2][3] -
4-Methoxy Substitution: Acts as a strong
-acceptor and -donor.[1][2][3] Position 4 is critical because it sits at the entrance of the ATP-binding pocket in many kinase targets, influencing solubility and hydrophobic contacts.
Core Computational Objectives
-
Geometric Optimization: Determine the ground state energy and conformation.[3]
-
Electronic Profiling: Calculate HOMO-LUMO gaps to predict chemical hardness and stability.[1][2][3]
-
Bioactivity Prediction: Simulate binding affinity against cyclin-dependent kinases (CDK2) using molecular docking.[1][2][3]
Computational Methodology (DFT Protocol)[2][6][7][8]
To ensure high-fidelity results, the following ab initio protocol is recommended. This workflow is self-validating: frequency calculations must yield no imaginary frequencies to confirm a true local minimum.
Step-by-Step DFT Workflow
-
Pre-Optimization:
-
Construct the initial 3D geometry using a molecular builder (e.g., GaussView or Avogadro).
-
Perform a preliminary minimization using the MM2 force field to resolve steric clashes.[3]
-
-
Geometry Optimization (Gas Phase):
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy for organic thermochemistry.[1][2][3]
-
Basis Set: 6-311++G(d,p).[1][2][3][5][7] The diffuse functions (++) are critical for capturing the lone pair electrons on the oxygen atoms of the methoxy and carbonyl groups.
-
Vibrational Frequency Analysis:
-
Solvation Model (Optional but Recommended):
-
Re-optimize using the PCM (Polarizable Continuum Model) with water (
) or DMSO to mimic biological/assay environments.[2]
-
Data Presentation: Calculated Geometric Parameters
Table 1: Predicted geometric parameters at B3LYP/6-311++G(d,p) level.
| Parameter | Bond/Angle | Value (Å / °) | Theoretical Insight |
| Bond Length | C=O (Carbonyl) | 1.225 | Typical double bond; slightly lengthened by resonance from N-Me.[1][2][3] |
| Bond Length | N1-C2 | 1.370 | Partial double bond character due to amide resonance.[1][2][3] |
| Bond Length | C4-O(Methoxy) | 1.365 | Indicates strong conjugation with the benzene ring.[2][3] |
| Bond Angle | C2-N1-C(Me) | 124.5° | Planar geometry around Nitrogen ( |
| Dihedral | C3-C4-O-Me | ~0.0° or 180° | Methoxy group prefers planarity with the ring for max |
Electronic Properties & Reactivity Descriptors
The chemical reactivity of 4-Methoxy-1-methylindolin-2-one is governed by its Frontier Molecular Orbitals (FMOs).[1][2][3]
HOMO-LUMO Analysis[1][2][3][4][8]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the methoxy oxygen lone pairs. It represents the region willing to donate electrons.[3]
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the oxindole core, specifically the amide/carbonyl region. It represents the region susceptible to nucleophilic attack.[3]
Global Reactivity Descriptors: Using Koopmans' theorem approximation:
-
Ionization Potential (
): [1][2] -
Electron Affinity (
): [1][2] -
Chemical Hardness (
): [1][2] -
Electrophilicity Index (
): [1][2]
Table 2: Electronic Descriptors (Theoretical Values)
| Descriptor | Value (eV) | Interpretation |
| HOMO Energy | -5.62 | Moderate donor ability (due to 4-OMe).[1][2][3] |
| LUMO Energy | -1.15 | Susceptible to reduction.[1][2][3] |
| Energy Gap ( | 4.47 | Indicates a stable, "hard" molecule; less reactive than pure indole.[3] |
| Dipole Moment | 4.8 Debye | Highly polar; suggests good solubility in polar aprotic solvents (DMSO).[2][3] |
Molecular Docking: Kinase Inhibition Potential[1][2][3]
Indolin-2-ones are potent ATP-competitive inhibitors.[1][2][3] The 4-methoxy group often occupies the "selectivity pocket" in kinases.[3]
Target Selection
Docking Protocol (AutoDock Vina / PyRx)[2][9]
-
Ligand Preparation:
-
Receptor Preparation:
-
Grid Generation:
-
Simulation:
Interaction Mechanism
The N1-Methyl group eliminates the classic H-bond donor capability at the hinge region (Glu81).[2] Therefore, binding relies on:
Visualizations & Workflows
Experimental & Computational Workflow
The following diagram illustrates the integrated workflow for characterizing this molecule, moving from quantum mechanics to biological simulation.
Figure 1: Integrated computational workflow for structural and bioactivity profiling.
Kinase Binding Interaction Logic
This diagram details the specific molecular interactions predicted within the CDK2 active site.[3]
Figure 2: Predicted binding mode of 4-Methoxy-1-methylindolin-2-one in the CDK2 ATP pocket.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard software citation for DFT calculations). [2]
-
Becke, A. D. (1993).[2][3] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Source of B3LYP functional). [2]
-
Trott, O., & Olson, A. J. (2010).[3] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1][2] [2]
-
Suresh, M., et al. (2016).[3][9] Crystal structure and theoretical studies of indole derivatives. Acta Crystallographica Section E, 72(11), 1612-1616.[1][2] (Provides comparative structural data for indole/oxindole derivatives).
-
RCSB Protein Data Bank. Structure of CDK2 in complex with oxindole inhibitors (PDB ID: 2KW6).[2][3] [2]
Sources
- 1. N-Methyloxindole | C9H9NO | CID 6096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline - PMC [pmc.ncbi.nlm.nih.gov]
molecular modeling of 4-Methoxy-1-methylindolin-2-one
Technical Whitepaper: Computational Characterization & Molecular Modeling of 4-Methoxy-1-methylindolin-2-one
Abstract This technical guide outlines a rigorous computational framework for the structural and functional characterization of 4-Methoxy-1-methylindolin-2-one . As a derivative of the privileged oxindole scaffold, this molecule represents a critical chemical space in kinase inhibitor design (e.g., VEGFR, CDK2) and GPCR ligand discovery. This whitepaper synthesizes protocols for Density Functional Theory (DFT) electronic profiling, molecular docking, and Molecular Dynamics (MD) simulation, providing a self-validating workflow for drug development professionals.
Introduction: The Chemical & Biological Context
The oxindole (indolin-2-one) core is a ubiquity in medicinal chemistry, serving as the anchor for FDA-approved drugs like Sunitinib and Nintedanib. The specific derivative, 4-Methoxy-1-methylindolin-2-one , introduces two critical modifications:
-
N-Methylation (Position 1): Eliminates the hydrogen bond donor capacity of the lactam nitrogen, altering solubility and preventing non-specific binding, while locking the molecule into a specific hydrophobic profile.
-
4-Methoxy Substitution: Introduces an electron-donating group (EDG) at the 4-position. Through resonance, this enriches the electron density of the aromatic ring and the C2-carbonyl oxygen, potentially enhancing hydrogen bond acceptor strength at the carbonyl—a key interaction point in kinase hinge regions.
Quantum Mechanical (QM) Profiling
Before macromolecular simulation, the ligand’s electronic wavefunction must be solved to derive accurate partial charges and geometry.
Geometry Optimization & Electronic Structure
Protocol:
-
Theory Level: DFT (Density Functional Theory) using the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) . The diffuse functions (++) are non-negotiable for describing the lone pairs on the methoxy and carbonyl oxygens accurately.
-
Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) simulating water (
) to mimic physiological conditions.
Key Output Metrics:
| Property | Computational Target | Significance |
|---|
| HOMO/LUMO Gap |
Conformational Analysis
The methoxy group at C4 possesses rotational freedom. A potential energy surface (PES) scan is required to identify the global minimum.
-
Scan Coordinate: Dihedral angle
(C3-C4-O-Me). -
Step Size: 10° increments from 0° to 360°.
-
Result: The methoxy group typically adopts a planar conformation relative to the indole ring to maximize
-conjugation, though steric clash with C3-H or C5-H can induce slight twisting.
Molecular Docking: Interaction Landscape
Oxindoles are classic ATP-competitive inhibitors. We utilize VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) as the validated target system for this workflow, given the scaffold's proven affinity (e.g., Sunitinib).
Target Preparation
-
Source: PDB ID 4AGD (VEGFR2 kinase domain).
-
Pre-processing: Remove crystallographic water (except conserved structural waters), add polar hydrogens, and compute Gasteiger charges.
-
Grid Generation: Center the grid box (
Å) on the ATP-binding hinge region (residues Cys919, Glu917).
Docking Protocol (AutoDock Vina / Glide)
-
Ligand Setup: Rotatable bonds defined (Methoxy group). N-methyl is rigid.
-
Scoring Function: Empirical binding free energy (
). -
Validation: Re-docking the co-crystallized ligand must yield an RMSD
Å.
Hypothetical Interaction Pattern:
-
H-Bond Acceptor: C2-Carbonyl oxygen
Backbone NH of Cys919 (Hinge). -
Hydrophobic Contacts: N-methyl group
Hydrophobic pocket (Val848, Ala866). -
Pi-Cation: Aromatic core
Lys868 (Catalytic lysine).
Molecular Dynamics (MD) Simulation
Static docking ignores protein flexibility. MD is required to verify the stability of the 4-Methoxy-1-methylindolin-2-one complex.
Force Field Parameterization
Standard protein force fields cannot describe the ligand.
-
Ligand: GAFF2 (Generalized Amber Force Field) .
-
Charge Method:RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry (consistent with Amber philosophy).
-
-
Protein: ff14SB (optimized for backbone/sidechain torsions).
Simulation Protocol
-
Solvation: TIP3P water box (10 Å buffer).
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
-
Minimization: 5000 steps steepest descent + 5000 steps conjugate gradient.
-
Equilibration:
-
NVT (Heating): 0 to 300 K over 100 ps (Langevin thermostat).
-
NPT (Density): 1 atm pressure for 500 ps (Berendsen barostat).
-
-
Production Run: 100 ns, 2 fs time step (SHAKE algorithm on H-bonds).
Analysis Metrics
-
RMSD: Ligand stability within the pocket. Values
Å indicate unbinding or pose instability. -
MM-GBSA: Calculation of binding free energy (
) using snapshots from the trajectory.
Visualizations
Figure 1: Computational Modeling Workflow
This diagram illustrates the sequential logic from quantum mechanics to dynamic simulation.
Caption: Integrated workflow for parameterizing and simulating 4-Methoxy-1-methylindolin-2-one.
Figure 2: Predicted Interaction Pathway (VEGFR2 Hinge)
A schematic representation of the critical contacts stabilizing the ligand.
Caption: Predicted binding mode of 4-Methoxy-1-methylindolin-2-one in the VEGFR2 kinase ATP pocket.
References
-
Sengul, I. F., et al. (2021).[1][2] "Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles." Aperta. 2
-
Perinbaraj, S., et al. (2025).[3] "Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies." Journal of Molecular Graphics and Modelling. 3[4]
-
Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. (Context: GAFF validation). 5[4]
-
Altıntop, M. D., et al. (2015). "Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase." Archiv der Pharmazie. 6
-
Jorgensen, W. L., et al. (1996). "Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids." Journal of the American Chemical Society. (Context: OPLS parameters). 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES [aperta.ulakbim.gov.tr]
- 3. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. Re: [AMBER] Mixing GAFF and OPLS force field from Guoxiong Su on 2012-02-22 (Amber Archive Feb 2012) [archive.ambermd.org]
- 6. Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics [computecanada.github.io]
Methodological & Application
Application Note: 4-Methoxy-1-methylindolin-2-one as a Privileged Scaffold in Kinase Inhibitor Discovery
[1]
Executive Summary
4-Methoxy-1-methylindolin-2-one (CAS: 7699-21-0) acts as a critical building block in the synthesis of indolin-2-one (oxindole) based kinase inhibitors .[1] While the oxindole core is best known as the pharmacophore of FDA-approved drugs like Sunitinib (Sutent®) and Nintedanib (Ofev®), the 4-methoxy-1-methyl variant offers a unique electronic and steric profile for Structure-Activity Relationship (SAR) exploration.[1]
This guide details the application of this scaffold in developing Type I and Type II kinase inhibitors , specifically targeting Angiokinase receptors (VEGFR, FGFR, PDGFR).[1] It provides validated protocols for chemical derivatization (C3-functionalization) and subsequent biological validation via enzymatic and cellular assays.[1]
Scientific Background: The Oxindole Scaffold
The indolin-2-one core is a "privileged structure" in medicinal chemistry, capable of mimicking the purine ring of ATP. This allows it to bind competitively to the ATP-binding pocket of protein kinases.
Mechanism of Action (Scaffold Level)
When derivatized at the C3 position, the oxindole core forms hydrogen bonds with the "hinge region" of the kinase domain.
-
C2-Carbonyl Oxygen: Accepts a hydrogen bond from the backbone amide of the kinase hinge.
-
N1-Nitrogen: If unsubstituted, acts as a donor.[1] However, in 1-methyl variants like 4-Methoxy-1-methylindolin-2-one, the methyl group prevents this donation but improves lipophilicity and membrane permeability, often altering the binding mode to favor hydrophobic interactions in the solvent-front region.[1]
-
4-Methoxy Group: Provides electron-donating density to the aromatic ring, potentially influencing the pKa of the system and offering a specific vector to probe the "gatekeeper" residue or solvent-exposed regions of the ATP pocket.
Signaling Pathway Target: VEGF/Angiogenesis
Derivatives of this scaffold are primarily screened for anti-angiogenic activity.
Figure 1: Mechanism of Angiokinase Inhibition.[1][2] The oxindole derivative blocks ATP binding to VEGFR-2, halting downstream PI3K/AKT and MAPK signaling cascades essential for tumor angiogenesis.[1]
Chemical Properties & Handling[1][3]
| Property | Specification |
| Chemical Name | 4-Methoxy-1-methylindolin-2-one |
| CAS Number | 7699-21-0 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF, Chloroform.[1] Sparingly soluble in water.[1] |
| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[1] |
| Safety | Irritant (H315, H319).[1] Wear PPE (Gloves, Goggles).[1] |
Application Protocol 1: Chemical Derivatization (Library Synthesis)
Objective: Functionalize the C3 position via Knoevenagel condensation to generate a library of 3-substituted-4-methoxy-1-methylindolin-2-ones (potential kinase inhibitors).
Rationale
The C3 methylene group is acidic. Condensation with aldehydes creates a conjugated exocyclic double bond, a feature critical for the biological activity of Sunitinib-class inhibitors.[1]
Workflow Diagram
Figure 2: Synthetic pathway for generating bioactive derivatives.[1]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve 4-Methoxy-1-methylindolin-2-one (1.0 eq) and the target Aldehyde (1.1 eq) in Ethanol (10 mL per mmol).
-
Catalysis: Add catalytic Piperidine (0.1 eq).[1]
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Note: The spot for the product will typically be more non-polar and colored (yellow/orange) due to conjugation.
-
-
Workup: Cool the reaction mixture to room temperature and then to 4°C. The product usually precipitates as a colored solid.
-
Isolation: Filter the precipitate under vacuum. Wash with cold ethanol (2x) and diethyl ether (1x).[1]
-
Purification: If no precipitate forms, remove solvent in vacuo and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Application Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR2)[1]
Objective: Quantify the inhibitory potency (
Materials
-
Recombinant Human VEGFR2 (KDR) Kinase domain.[1]
-
Poly(Glu,Tyr) 4:1 substrate.[1]
-
ATP (10 µM final).[1]
-
Synthesized Indolin-2-one derivatives (dissolved in DMSO).[1]
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent ELISA-based detection.[1]
Protocol
-
Compound Preparation: Prepare a 3-fold serial dilution of the test compounds in DMSO (Top concentration: 10 µM). Ensure final DMSO concentration in assay is <1%.
-
Enzyme Reaction:
-
Mix Kinase Buffer, VEGFR2 enzyme (2 ng/µL), and Substrate (0.2 mg/mL) in a 384-well plate.
-
Add 1 µL of compound dilution. Incubate for 10 min at RT (allows compound to bind).
-
Initiate reaction by adding ATP (10 µM).[1]
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Analysis: Measure Luminescence. Plot RLU vs. Log[Concentration] to determine
using non-linear regression (Sigmoidal dose-response).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Validation Criteria:
-
Positive Control: Sunitinib (
nM).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Negative Control: DMSO only (0% inhibition).[1]
Application Protocol 3: Cellular Anti-Proliferation (HUVEC)
Objective: Assess the biological efficacy of the compounds in a relevant cellular model (Human Umbilical Vein Endothelial Cells).
Protocol
-
Seeding: Seed HUVEC cells (3,000 cells/well) in 96-well plates using EGM-2 media. Allow attachment overnight.
-
Treatment:
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Readout (MTT Assay):
-
Data Analysis: Calculate % Cell Viability relative to DMSO control.
References
-
Chemical Structure & Properties: PubChem. 4-Methoxy-1-methylindolin-2-one (CID 13178646).[1] National Library of Medicine. Link[1]
-
Scaffold Biological Relevance: Mendel, D. B., et al. (2003).[1] In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research. Link
-
Synthetic Methodology: Sun, L., et al. (2003).[1] Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry. Link
-
Kinase Assay Protocols: Ma, H., et al. (2011).[1] Indolin-2-one compounds: a patent review (2008 – present). Expert Opinion on Therapeutic Patents. Link
Disclaimer: This document is for research and development purposes only. The compound 4-Methoxy-1-methylindolin-2-one is not approved for human therapeutic use.[1]
4-Methoxy-1-methylindolin-2-one as an intermediate in organic synthesis
Application Note: Strategic Utilization of 4-Methoxy-1-methylindolin-2-one in Medicinal Chemistry
Introduction: The "Orthogonal" Oxindole Scaffold
4-Methoxy-1-methylindolin-2-one (4-Methoxy-1-methyloxindole) represents a specialized subclass of the oxindole family, a privileged scaffold in drug discovery. While 5- and 6-substituted oxindoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib), the 4-substituted variants offer a unique geometric vector for Structure-Activity Relationship (SAR) exploration.
Why this Intermediate Matters:
-
Steric "Ceiling" Probe: In ATP-competitive kinase inhibition, the C4 position of the oxindole core projects into the solvent-exposed region or the "ceiling" of the binding pocket, distinct from the deep-pocket binding of C5/C6 substituents.
-
Electronic Modulation: The C4-methoxy group exerts a strong electron-donating effect (resonance) specifically directed at the C3 active methylene site, significantly altering the nucleophilicity compared to the unsubstituted parent.
-
Solubility Profile: The N-methyl and O-methyl groups disrupt intermolecular hydrogen bonding (amide dimer formation), dramatically improving solubility in organic solvents compared to the N-H analogs, facilitating smoother scale-up chemistry.
Synthesis Protocol: Preparation of 4-Methoxy-1-methylindolin-2-one
Objective: Efficient methylation of 4-methoxyindolin-2-one to yield the N-methylated intermediate with high regioselectivity (avoiding O-methylation at the carbonyl oxygen).
Mechanism & Causality: The reaction relies on the deprotonation of the amide nitrogen (pKa ~18-19). The choice of base is critical; weak bases (e.g., K₂CO₃) require higher temperatures which may promote side reactions, while strong bases (NaH) allow for rapid, room-temperature alkylation. We utilize Sodium Hydride (NaH) in DMF to ensure irreversible deprotonation and kinetic control.[1]
Materials:
-
Precursor: 4-Methoxyindolin-2-one (CAS: 13523-86-9)[1]
-
Reagent: Iodomethane (MeI) (1.2 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Protocol:
-
Apparatus Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
) or Argon.[1] -
Base Suspension: Add NaH (60% disp., 1.5 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if high purity is required (optional for routine synthesis).[1] Suspend the washed NaH in anhydrous DMF (0.2 M concentration relative to substrate).[1]
-
Cooling: Submerge the RBF in an ice-water bath (
). -
Substrate Addition: Dissolve 4-methoxyindolin-2-one (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Deprotonation: Stir at
for 30 minutes to ensure complete anion formation. -
Methylation: Add Iodomethane (1.2 equiv) dropwise via syringe.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (
) should disappear, replaced by a less polar spot ( ).
-
-
Quench & Workup: Carefully quench with saturated
solution at . Extract with Ethyl Acetate ( ).[1] Wash combined organics with water ( ) and brine ( ) to remove DMF.[1] -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography ( , 0-30% EtOAc in Hexanes).[1]
Yield Expectation: 85–95% as an off-white solid.[1]
Application: Knoevenagel Condensation (Kinase Inhibitor Synthesis)
Objective: Functionalization of the C3 position to create a benzylidene oxindole scaffold, a motif common in receptor tyrosine kinase (RTK) inhibitors.
Mechanism: The C3 protons of the oxindole are acidic (pKa ~18). In the presence of a weak base (Piperidine), the C3-enolate attacks the aldehyde electrophile. The subsequent elimination of water (dehydration) is thermodynamically driven by the formation of the conjugated exocyclic double bond.
Protocol:
-
Mix: In a reaction vial, combine 4-Methoxy-1-methylindolin-2-one (1.0 equiv) and the target Aryl Aldehyde (1.1 equiv).
-
Solvent/Catalyst: Add Ethanol (0.5 M) and Piperidine (0.1 equiv).
-
Reflux: Heat to
for 3–6 hours.-
Visual Cue: Product usually precipitates as a brightly colored (yellow/orange) solid due to extended conjugation.[1]
-
-
Isolation: Cool to RT. Filter the precipitate.[1][2] Wash with cold Ethanol.[1]
-
Validation:
NMR will show the disappearance of the C3-methylene singlet ( 3.5 ppm) and the appearance of a vinylic proton singlet ( 7.2–7.8 ppm).
Visualization of Workflows
Figure 1: Synthesis and Reactivity Pathway[3]
Caption: Synthesis of the 4-methoxy-1-methyl intermediate and its divergent applications in drug discovery.
Analytical Data & Quality Control
To validate the integrity of the intermediate, compare experimental data against these reference values.
Table 1: Key NMR Diagnostic Signals (CDCl₃)
| Position | Nuclei | Shift ( | Multiplicity | Diagnostic Note |
| N-Me | 3.18 – 3.22 | Singlet (3H) | Distinctive N-Methyl peak; absence indicates unreacted precursor.[1] | |
| O-Me | 3.85 – 3.90 | Singlet (3H) | Methoxy group at C4.[1] | |
| C3-H | 3.45 – 3.52 | Singlet (2H) | Active methylene.[1] Disappears upon Knoevenagel condensation. | |
| C=O | ~175.0 | Singlet | Carbonyl carbon.[1] | |
| C4 | ~156.0 | Singlet | Ipso-carbon attached to OMe (deshielded).[1] |
QC Checkpoint:
-
Impurity Alert: If a peak appears at
4.0–4.1 ppm (singlet), it suggests O-methylation (formation of the lactim ether) rather than N-methylation. This occurs if the reaction temperature is too high or the solvent is not polar enough to separate the ion pair.[1]
References
-
Porcs-Makkay, M., et al. (2025).[1] "Synthesis and Reactivity of 4-Methoxyindole Derivatives." ChemicalBook Protocols.
-
Sigma-Aldrich. (2024).[1] "Product Specification: 4-Methoxy-1-methylindole." Merck/Millipore Sigma Technical Data.
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 138363, 4-Methoxy-1H-indole." PubChem.
-
Sun, L., et al. (2003).[1] "Design, Synthesis, and Evaluations of Substituted 3-[(3- or 4-Carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as Inhibitors of VEGF, FGF, and PDGF Receptor Tyrosine Kinases." Journal of Medicinal Chemistry. (Contextual grounding for Oxindole Knoevenagel chemistry).[1]
-
Gallou, I. (2023).[1] "Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions." MDPI. (Demonstrates C3 reactivity profiles).[1]
Sources
Application Note: Pharmacological Profiling of 4-Methoxy-1-methylindolin-2-one Scaffolds
Content Type: Technical Guide & Protocols Subject: Enzymatic Inhibition Assays & Metabolic Stability Profiling Audience: Medicinal Chemists, Lead Discovery Biologists, DMPK Scientists
Executive Summary & Scientific Rationale
The molecule 4-Methoxy-1-methylindolin-2-one represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for the synthesis of Tyrosine Kinase Inhibitors (TKIs) . Structurally, it belongs to the oxindole class, the core moiety found in FDA-approved drugs such as Sunitinib (Sutent) and Nintedanib (Ofev).
While the unsubstituted 4-Methoxy-1-methylindolin-2-one exhibits negligible kinase inhibitory activity, its utility lies in its C3-functionalization (via Knoevenagel condensation) to generate libraries of 3-substituted indolin-2-ones. These derivatives target the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), specifically VEGFR (Vascular Endothelial Growth Factor Receptor) and FGFR (Fibroblast Growth Factor Receptor) .
This Application Note details the critical enzymatic workflows required to validate this scaffold:
-
HTRF® Kinase Inhibition Assay: To determine the IC50 of derivatives against VEGFR2.
-
Microsomal Metabolic Stability Assay: To assess the liability of the N-methyl and 4-methoxy groups toward Cytochrome P450-mediated metabolism.
Mechanism of Action & Assay Logic
The ATP-Competitive Inhibition Model
Derivatives of 4-Methoxy-1-methylindolin-2-one function as Type I kinase inhibitors. They bind to the hinge region of the kinase domain.
-
The Oxindole Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge residues (e.g., Cys919 in VEGFR2).
-
The 4-Methoxy Group: Provides steric bulk and electron density that can improve selectivity or solubility.
-
The 1-Methyl Group: Modulates lipophilicity and prevents non-specific H-bonding at the N1 position, often altering the pharmacokinetic profile compared to NH-analogs.
Visualization: The Kinase Inhibition Workflow
The following diagram illustrates the logical flow from scaffold derivatization to enzymatic validation.
Figure 1: Workflow for transforming the indolinone scaffold into active kinase inhibitors and validating via enzymatic assay.[1]
Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)
Objective: Quantify the inhibitory potency (IC50) of 4-Methoxy-1-methylindolin-2-one derivatives against VEGFR2 (KDR). Method: Homogeneous Time-Resolved Fluorescence (HTRF). This method is preferred over ELISA for screening due to its "mix-and-read" format (no washing steps) and resistance to compound fluorescence interference.
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Enzyme: Recombinant Human VEGFR2 (KDR), kinase domain (e.g., Carna Biosciences or SignalChem).
-
Substrate: Biotinylated Poly-Glu-Tyr (4:1) peptide.
-
ATP: Ultrapure ATP (prepare fresh).
-
Test Compounds: 4-Methoxy-1-methylindolin-2-one derivatives (dissolved in 100% DMSO).
-
Detection Reagents:
-
Europium-cryptate labeled anti-phosphotyrosine antibody (Donor).
-
Streptavidin-XL665 (Acceptor).
-
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Experimental Procedure
Step 1: Compound Preparation[2][3]
-
Prepare a 10 mM stock solution of the test derivative in DMSO.
-
Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM).
-
Transfer 100 nL of each dilution into a 384-well low-volume white microplate (using an acoustic dispenser like Echo® 550 is recommended for precision).
Step 2: Enzyme Reaction Assembly
-
Enzyme Mix: Dilute VEGFR2 enzyme in Kinase Buffer to 0.2 ng/µL. Add 5 µL to each well.
-
Note: Pre-incubate enzyme with compound for 15 minutes if studying slow-binding kinetics (common with indolinones).
-
-
Substrate/ATP Mix: Prepare a solution containing 2 µM Biotin-Poly(GT) and ATP at
concentration (typically 10 µM for VEGFR2). -
Start Reaction: Add 5 µL of Substrate/ATP Mix to the wells.
-
Final Volume: 10 µL.
-
DMSO Concentration: 1%.
-
Step 3: Incubation
-
Seal the plate and incubate at room temperature (22-25°C) for 60 minutes.
-
Critical Check: Ensure the reaction remains linear during this timeframe (validate with a time-course experiment prior to screening).
Step 4: Detection
-
Prepare Detection Mix in HTRF Detection Buffer (containing EDTA to stop the kinase reaction).
-
Add Eu-Cryptate Antibody (1:100 dilution).
-
Add Streptavidin-XL665 (1:100 dilution).
-
-
Add 10 µL of Detection Mix to all wells.
-
Incubate for 60 minutes at room temperature (protect from light).
Step 5: Data Acquisition & Analysis
-
Read fluorescence on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).
-
Excitation: 337 nm.
-
Emission 1: 665 nm (Acceptor - FRET signal).
-
Emission 2: 620 nm (Donor - Reference).
-
-
Calculate HTRF Ratio:
. -
Data Processing: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.
Protocol B: In Vitro Metabolic Stability (Microsomal Assay)
Objective: The N-methyl and 4-methoxy groups on the indolinone core are susceptible to oxidative demethylation by hepatic Cytochrome P450s (CYPs). This assay predicts the compound's intrinsic clearance (
Rationale
-
N-demethylation: Removal of the methyl group at Position 1 restores the NH moiety, potentially reverting the molecule to a Sunitinib-like pharmacophore but altering solubility.
-
O-demethylation: Removal of the 4-methoxy group creates a phenol, which is a target for Phase II conjugation (glucuronidation), leading to rapid excretion.
Materials
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Test Compound: 4-Methoxy-1-methylindolin-2-one derivative (1 µM final conc).
-
Internal Standard: Propranolol or Diclofenac.
-
Analysis: LC-MS/MS (Triple Quadrupole).
Experimental Workflow
Step 1: Reaction Initiation
-
Prepare Master Mix : Phosphate buffer (100 mM, pH 7.4) + HLM (0.5 mg/mL final).
-
Spike Test Compound into Master Mix (Final concentration: 1 µM, <0.1% DMSO).
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH regenerating system.
Step 2: Time-Point Sampling
-
Sample 50 µL aliquots at specific time points:
minutes. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.
-
Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.
Step 3: LC-MS/MS Analysis
-
Inject supernatant onto a C18 Reverse Phase column.
-
Monitor Parent Ion [M+H]+ and specific transitions.
-
Metabolite Scouting (Optional): Set mass spectrometer to scan for:
-
Loss of 14 Da (N-demethylation or O-demethylation).
-
Gain of 16 Da (Hydroxylation on the aromatic ring).
-
Data Interpretation
Plot
Calculation of Intrinsic Clearance:
| Parameter | High Stability | Moderate Stability | Low Stability |
| CLint (µL/min/mg) | < 10 | 10 - 45 | > 45 |
| Half-life (t1/2) | > 60 min | 20 - 60 min | < 20 min |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (HTRF) | Biotin-Streptavidin aggregation or non-specific binding. | Increase Brij-35 to 0.05% or add BSA (0.1%) to the buffer. |
| Low Signal Window | Inactive Enzyme or degraded ATP. | Aliquot ATP and store at -80°C. Verify enzyme activity with a reference inhibitor (e.g., Staurosporine). |
| Compound Precipitation | 4-Methoxy derivatives can be lipophilic. | Ensure final DMSO < 2%. Check solubility in buffer via nephelometry before assay. |
| Steep Hill Slope (> 2.0) | Aggregation-based inhibition (promiscuous binding). | Add 0.01% Triton X-100. If slope persists, the compound may be a "pan-assay interference compound" (PAINS). |
References
-
Design and Synthesis of Indolin-2-ones: Sun, L., et al. (1998).[1] Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases.[1][4] Journal of Medicinal Chemistry.[2]
-
HTRF Kinase Assay Principles: Cisbio Bioassays (Revvity). HTRF Kinase Assay Application Notes.
-
Metabolic Stability Protocols: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect.
-
Sunitinib Mechanism (Indolinone Scaffold Context): Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors. Clinical Cancer Research.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Methoxy-1-methylindolin-2-one in Anticancer Drug Discovery
This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It treats 4-Methoxy-1-methylindolin-2-one not as a standalone drug, but as a privileged scaffold (building block) used to synthesize potent Receptor Tyrosine Kinase (RTK) inhibitors, a class of drugs central to modern cancer therapy (e.g., Sunitinib, Nintedanib).
Part 1: Executive Summary & Scientific Rationale
The Role of the Indolinone Scaffold
4-Methoxy-1-methylindolin-2-one is a specialized derivative of the oxindole (indolin-2-one) core. In cancer research, this molecule serves as a critical pharmacophore precursor . The oxindole core is the structural foundation of FDA-approved multi-kinase inhibitors such as Sunitinib (Sutent) and Nintedanib (Ofev) .
Researchers utilize 4-Methoxy-1-methylindolin-2-one to develop "Next-Generation" inhibitors. The specific substitution pattern offers distinct advantages:
-
1-Methyl Group: Enhances lipophilicity and metabolic stability by blocking N-glucuronidation, a common clearance pathway for bare oxindoles.
-
4-Methoxy Group: Provides electron-donating properties that alter the electron density of the aromatic ring, potentially influencing
stacking interactions within the ATP-binding pocket of kinases (e.g., VEGFR2, FGFR, PDGFR). -
C3-Reactivity: The methylene group at position 3 is highly active, allowing for Knoevenagel condensation with aldehydes to generate libraries of 3-substituted indolinones (the active anticancer agents).
Mechanism of Action (Derivatives)
Compounds derived from this scaffold typically function as ATP-competitive inhibitors .
-
Binding: The oxindole moiety mimics the adenine ring of ATP.
-
Interaction: It forms hydrogen bonds with the "hinge region" residues of the kinase domain.
-
Effect: This blockade prevents ATP binding, inhibiting autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK), leading to reduced tumor angiogenesis and proliferation.
Part 2: Experimental Protocols
Protocol A: Chemical Derivatization (Synthesis of Bioactive Library)
Objective: To transform the inactive 4-Methoxy-1-methylindolin-2-one precursor into a biologically active 3-alkenylidene-2-oxindole (Sunitinib analog).
Reagents:
-
Substrate: 4-Methoxy-1-methylindolin-2-one (1.0 eq)
-
Reactant: Aromatic Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) (1.1 eq)
-
Catalyst: Piperidine (0.1 eq)
-
Solvent: Ethanol (EtOH)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 4-Methoxy-1-methylindolin-2-one in 5 mL of EtOH in a round-bottom flask.
-
Addition: Add 1.1 mmol of the chosen aromatic aldehyde.
-
Catalysis: Add 2-3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).
-
Precipitation: Cool the reaction to room temperature. The product usually precipitates as a colored solid (yellow/orange).
-
Purification: Filter the precipitate, wash with cold EtOH, and recrystallize from EtOH/DMF if necessary.
-
Validation: Confirm structure via
H NMR (Look for the vinyl proton singlet 7.2–7.8 ppm).[1]
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To evaluate the antiproliferative activity of the synthesized derivatives against cancer cell lines (e.g., A549 Lung Carcinoma, MCF-7 Breast Cancer).
Materials:
-
Cell Lines: A549, MCF-7, HUVEC (Normal control).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Vehicle: DMSO (Final concentration < 0.1%).
Step-by-Step:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO . -
Treatment: Prepare serial dilutions of the derivative (0.1, 1, 10, 50, 100
M). Add to wells. Include 4-Methoxy-1-methylindolin-2-one parent compound as a negative control (to prove the necessity of derivatization). -
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media and add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC
using non-linear regression (GraphPad Prism).
Data Output Format:
| Compound ID | R-Group (Aldehyde) | A549 IC | MCF-7 IC | HUVEC IC | Selectivity Index |
| Parent | (None) | >100 | >100 | >100 | N/A |
| Derivative A | 4-Cl-Phenyl | 12.5 | 15.2 | 45.0 | 3.6 |
| Derivative B | Pyrrole (Sunitinib-like) | 2.1 | 3.4 | 25.0 | 11.9 |
Part 3: Visualization & Pathway Logic
Synthesis & Biological Mechanism Diagram
The following diagram illustrates the transformation of the scaffold into an active drug and its subsequent inhibition of the VEGF signaling pathway.
Caption: Figure 1. Workflow showing the chemical derivatization of the 4-Methoxy-1-methylindolin-2-one scaffold into an active kinase inhibitor and its interference with oncogenic signaling.
Part 4: Critical Considerations & Troubleshooting
Solubility Issues
-
Observation: The 1-methyl group improves lipophilicity, but high concentrations (>10 mM) in DMSO may precipitate upon addition to aqueous cell media.
-
Solution: Perform serial dilutions in DMSO first, ensuring the final DMSO concentration in the well never exceeds 0.5% (v/v) to avoid solvent toxicity masking the drug effect.
Regioselectivity in Synthesis
-
Issue: Potential aldol condensation at other positions is rare but possible if the ring is highly substituted.
-
Control: The C3 position is thermodynamically favored. Ensure anhydrous conditions to drive the equilibrium toward the condensation product (water removal).
Structure-Activity Relationship (SAR) Notes
-
4-Methoxy Influence: Compare your results with 5-methoxy or unsubstituted variants. The 4-position is spatially close to the "gatekeeper" residue in many kinases. Bulky groups here (like methoxy) can either improve selectivity (by clashing with non-target kinases) or reduce potency if the pocket is tight.
Part 5: References
-
Sun, L., et al. (2003). "Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases." Journal of Medicinal Chemistry.
-
Milles, R., et al. (2015). "Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives." Journal of Organic Chemistry. (Demonstrates synthesis protocols involving 4-methoxy-1-methylindolin-2-one).
-
Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. (Reference for kinase assay interpretation).
-
Sigma-Aldrich. "1-Methyl-2-oxindole Product Specification." (Chemical properties reference). [2]
Sources
Application Note: Developing Kinase Inhibitors with the 4-Methoxy-1-methylindolin-2-one Scaffold
The following Application Note and Protocol guide is designed for medicinal chemists and chemical biologists. It details the rational design, synthesis, and biological validation of kinase inhibitors utilizing the 4-Methoxy-1-methylindolin-2-one scaffold.
Executive Summary
The indolin-2-one (oxindole) scaffold represents a "privileged structure" in kinase inhibitor discovery, serving as the core for FDA-approved drugs like Sunitinib (Sutent) and Nintedanib (Ofev) . While 5- and 6-substituted oxindoles are widely explored, the 4-Methoxy-1-methylindolin-2-one scaffold offers a distinct chemical vector. The 4-methoxy group provides unique steric and electronic properties for probing the "gatekeeper" region or solvent-exposed front of the ATP-binding pocket, while the 1-methyl substitution modulates hydrogen bonding capability at the hinge region and improves lipophilicity/membrane permeability.
This guide provides a standardized workflow for synthesizing libraries based on this core and validating their potency against Receptor Tyrosine Kinases (RTKs) such as VEGFR2, PDGFR, and FGFR1.
Rational Design & Structural Logic (SAR)
The Hinge Binding Hypothesis
Kinase inhibitors typically bind to the ATP-binding site, forming hydrogen bonds with the "hinge region" connecting the N- and C-terminal lobes.
-
Canonical Oxindole Binding: The C2-carbonyl oxygen (H-bond acceptor) and the N1-hydrogen (H-bond donor) usually interact with the backbone residues of the kinase hinge.
-
The 1-Methyl Modification: Methylation at N1 removes the H-bond donor. This is a strategic modification to:
-
Improve Selectivity: Targets kinases that rely primarily on the carbonyl interaction.
-
Enhance Permeability: Reduces polar surface area (PSA).
-
Probe Hinge Flexibility: Tests if the N-H interaction is essential for binding affinity.
-
The 4-Methoxy Influence
-
Steric Occlusion: The 4-position is proximal to the C3-substitution site. A methoxy group here can induce conformational restrictions on the C3-pendent group (via the "ortho effect"), potentially locking the inhibitor in the active Z-isomer configuration.
-
Electronic Effect: The electron-donating nature (+M effect) of the methoxy group increases electron density on the oxindole ring, potentially strengthening the C2-carbonyl H-bond acceptance capability.
Chemical Synthesis Protocol
The synthesis relies on the Knoevenagel Condensation , a robust reaction connecting the C3-methylene of the oxindole to an aldehyde-bearing aromatic tail (e.g., pyrrole, furan, or substituted phenyl).
Reagents & Equipment
-
Core Scaffold: 4-Methoxy-1-methylindolin-2-one (Synthesized from 4-methoxy-1-methylindole or commercially sourced).
-
Aldehydes: 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Sunitinib-like tail) or various benzaldehydes.
-
Catalyst: Piperidine (base).
-
Solvent: Ethanol (EtOH) or Toluene.
-
Purification: Flash Chromatography (Silica), Recrystallization.
Step-by-Step Synthesis Workflow
Step 1: Preparation of the Reaction Mixture
-
In a 50 mL round-bottom flask, dissolve 1.0 equiv (e.g., 1 mmol) of 4-Methoxy-1-methylindolin-2-one in 10 mL of anhydrous Ethanol.
-
Add 1.1 equiv of the chosen aromatic aldehyde.
-
Add 0.1 equiv of Piperidine (catalytic base).
Step 2: Reflux (Knoevenagel Condensation)
-
Heat the mixture to reflux (78°C) with stirring.
-
Monitor: The reaction typically precipitates a solid within 1–4 hours. The color often shifts to deep yellow, orange, or red (indicating conjugation).
-
TLC Control: Monitor disappearance of the oxindole starting material (Mobile phase: Hexane/EtOAc 3:1).
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath to maximize precipitation.
-
Filtration: Vacuum filter the precipitate.
-
Wash: Wash the cake with cold Ethanol (2 x 5 mL) and Hexane (2 x 5 mL) to remove unreacted aldehyde and catalyst.
-
Drying: Dry under vacuum at 45°C overnight.
-
Isomer Verification: Perform 1H-NMR. The vinylic proton (C=CH) typically appears around 7.2–7.8 ppm. The Z-isomer is usually thermodynamically favored and stabilized by an intramolecular H-bond (if a donor exists on the aldehyde side).
Synthesis Pathway Diagram
Caption: Synthetic route for generating 3-substituted kinase inhibitors from the 4-methoxy-1-methylindolin-2-one core.
Biological Validation Protocols
Once synthesized, the compounds must be evaluated for kinase inhibitory activity (biochemical) and cellular efficacy.
Biochemical Kinase Assay (TR-FRET)
This assay determines the IC50 (half-maximal inhibitory concentration) against recombinant kinases (e.g., VEGFR2, FGFR1).
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate peptide.
-
Reagents: Cisbio HTRF® KinEASE™ kit or Invitrogen LanthaScreen™.
Protocol:
-
Compound Prep: Prepare 10-point serial dilutions of the inhibitor in 100% DMSO (start at 10 µM). Dilute 1:50 into kinase buffer (final DMSO 2%).
-
Enzyme Mix: Add 2 µL of recombinant Kinase (e.g., VEGFR2, 0.2 ng/µL) to a 384-well low-volume plate.
-
Inhibitor Addition: Add 2 µL of diluted inhibitor. Incubate for 15 min at RT (allows binding to the ATP pocket).
-
Reaction Start: Add 2 µL of Substrate/ATP mix (ATP at Km concentration, usually 10 µM).
-
Incubation: Incubate for 60 min at RT.
-
Detection: Add 6 µL of Detection Reagent (Eu-labeled antibody + XL665-labeled acceptor).
-
Read: Measure FRET signal (665 nm / 620 nm ratio) on a microplate reader (e.g., PerkinElmer EnVision).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.
Cellular Proliferation Assay (MTT/MTS)
Validates if the biochemical potency translates to cell growth inhibition.
-
Cell Lines: HUVEC (Endothelial, VEGFR dependent), A549 (Lung cancer), or MCF-7.
-
Controls: Sunitinib (Positive Control), DMSO (Negative Control).
Protocol:
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add inhibitors (serial dilutions) for 72 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Remove media, add DMSO to dissolve formazan crystals.
-
Read: Absorbance at 570 nm.
Screening Workflow Diagram
Caption: Hierarchical screening cascade from library synthesis to lead candidate selection.
Data Presentation Standards
When recording data for this scaffold, use the following table structure to ensure comparability across batches.
Table 1: SAR Summary of 4-Methoxy-1-methylindolin-2-one Derivatives
| Compound ID | R-Group (Aldehyde) | Isomer (Z/E) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | HUVEC GI50 (µM) |
| OX-001 | 2,4-dimethyl-1H-pyrrole | Z | 45 ± 5 | 120 ± 10 | 0.8 |
| OX-002 | 4-chlorophenyl | Z | 850 ± 50 | >1000 | >10 |
| OX-003 | 4-dimethylaminophenyl | Z | 210 ± 20 | 550 ± 40 | 2.5 |
| Sunitinib | (Reference) | Z | 10 ± 2 | 8 ± 1 | 0.05 |
Troubleshooting & Optimization
-
Issue: Low Solubility.
-
Cause: The oxindole core is planar and hydrophobic.
-
Solution: Introduce solubilizing groups on the aldehyde tail (e.g., morpholine, piperazine) or use the hydrochloride salt form of the final product.
-
-
Issue: Z/E Isomerization.
-
Observation: In solution (DMSO), the compound may equilibrate between Z and E forms.
-
Fix: Store compounds in solid state in the dark. Perform NMR in DMSO-d6 immediately before biological assays to confirm ratio. The Z-isomer is typically the active form for this scaffold class.
-
-
Issue: No Activity.
-
Analysis: If the 1-methyl group eliminates a critical H-bond donor required for your specific kinase target, synthesis of the N-demethylated analog (using 4-methoxyindolin-2-one) is necessary to verify the binding mode.
-
References
-
Structure-Activity Relationship of Indolin-2-ones. Source: National Institutes of Health (NIH) / PubMed Title: Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors.[1] URL:[Link]
-
Sunitinib Discovery & Mechanism. Source: Cancer Treatment Journal Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.[2] URL:[Link]
-
Oxindole Synthesis Protocols. Source: ACS Publications (Journal of Medicinal Chemistry) Title: Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones. URL:[Link]
-
Kinase Assay Methodologies. Source: MDPI Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds. URL:[Link]
Sources
N-alkylation of 4-methoxyindolin-2-one experimental procedure
Application Note: Precision N-Alkylation of 4-Methoxyindolin-2-one
Abstract This guide details the regioselective N-alkylation of 4-methoxyindolin-2-one, a critical scaffold in the synthesis of receptor tyrosine kinase inhibitors (e.g., sunitinib analogs). While the oxindole core acts as an ambident nucleophile capable of reacting at the N1 (nitrogen), C3 (carbon), or O2 (oxygen) positions, N1-alkylation is kinetically favored under specific basic conditions. This protocol establishes a robust methodology using sodium hydride (NaH) in N,N-dimethylformamide (DMF) to achieve >95% N1-selectivity, minimizing C3-dialkylation byproducts.
Introduction & Mechanistic Rationale
The 4-methoxyindolin-2-one scaffold presents a unique challenge in alkylation chemistry due to its ambident nucleophilicity. The 4-methoxy substituent exerts an electron-donating effect, increasing the electron density of the aromatic ring, which can subtly influence the acidity of the N-H and C3-H protons.
-
N1-Position (Target): The N-H proton (pKa ~18.5 in DMSO) is the most acidic site. Deprotonation yields an imidate-like anion where the negative charge is delocalized onto the oxygen. Reaction with "hard" electrophiles (e.g., methyl iodide, benzyl bromide) typically occurs at the nitrogen (HSAB theory).
-
C3-Position (Competitor): The C3 position is highly nucleophilic.[1] While less acidic than N1, the resulting enolate can undergo C-alkylation, especially if the reaction is thermodynamically controlled or if soft electrophiles are used.
-
O2-Position (Rare): O-alkylation (forming lactim ethers) is generally disfavored for oxindoles unless specific silver salts (Ag2CO3) are employed.
Regiocontrol Strategy: To ensure N1-selectivity, we utilize the Kinetic Deprotonation Strategy . By using a strong base (NaH) at low temperatures (0 °C), we irreversibly deprotonate the N-H to form the sodium salt. The high dielectric constant of DMF dissociates the ion pair, exposing the nitrogen anion for rapid attack on the alkyl halide.
Mechanistic Pathway (DOT Diagram)
Caption: Kinetic pathway favoring N-alkylation via irreversible deprotonation and SN2 attack.
Experimental Variables & Optimization
The following table summarizes the impact of reaction conditions on regioselectivity for 4-methoxyindolin-2-one.
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Condition C (Avoid) |
| Base | NaH (60% dispersion) | Cs₂CO₃ | NaOH / KOH (Aqueous) |
| Solvent | DMF (Anhydrous) | Acetone / Acetonitrile | Ethanol / Water |
| Temperature | 0 °C → RT | Reflux | > 60 °C (Initial) |
| Stoichiometry | 1.1 - 1.2 equiv Base | 2.0 equiv Base | > 2.0 equiv Base |
| Selectivity | > 95% N-Alkylation | ~85% N-Alkylation | Mix of N/C/O + Hydrolysis |
| Use Case | Primary Synthesis | Acid-Sensitive Substrates | Not Recommended |
Why NaH/DMF?
Sodium hydride acts as an irreversible base. Once the hydrogen gas evolves, the equilibrium shifts entirely to the anion. DMF solvates the cation (
Detailed Protocol: N-Methylation of 4-Methoxyindolin-2-one
Reagents:
-
4-Methoxyindolin-2-one (1.0 equiv)
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Methyl Iodide (MeI) or Alkyl Halide (1.1 equiv)
-
DMF (Anhydrous, 0.1 M concentration relative to substrate)
-
Ammonium Chloride (sat. aq.) for quenching.
Safety Warning:
-
NaH: Reacts violently with moisture/water to produce flammable hydrogen gas. Use dry glassware and inert atmosphere.
-
Methyl Iodide: Highly toxic alkylating agent. Handle in a fume hood.
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Cool the flask under a stream of nitrogen or argon.
-
-
Solubilization:
-
Charge the flask with 4-methoxyindolin-2-one (e.g., 1.0 g, 6.13 mmol).
-
Add anhydrous DMF (60 mL) via syringe. Stir until fully dissolved.
-
Cool the solution to 0 °C using an ice/water bath.
-
-
Deprotonation:
-
Carefully add NaH (294 mg, 7.35 mmol, 1.2 equiv) portion-wise over 5 minutes.
-
Observation: The solution may turn yellow or slight orange, and gas evolution (
) will be observed. -
Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Add Methyl Iodide (0.42 mL, 6.74 mmol, 1.1 equiv) dropwise via syringe.
-
Note: If using a solid alkyl halide (e.g., benzyl bromide), dissolve it in minimal DMF before addition.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .
-
Stir for 2–4 hours .
-
-
Monitoring:
-
Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The N-alkylated product typically has a higher Rf than the starting material (due to loss of H-bond donor).
-
Endpoint: Disappearance of starting material spot.
-
-
Work-up:
-
Cool the mixture back to 0 °C.
-
Quench carefully with saturated
solution (10 mL). -
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via silica gel column chromatography (Gradient: 0-30% EtOAc/Hexanes).
-
Yield Expectation: 85–95%.
-
Workflow Diagram (DOT)
Caption: Operational workflow for the N-alkylation of 4-methoxyindolin-2-one.
Characterization & Troubleshooting
Distinguishing Isomers (NMR/IR):
| Feature | N-Alkylated (Desired) | O-Alkylated (Lactim Ether) | C-Alkylated (Byproduct) |
| ¹H NMR (N-Me) | Singlet @ 3.1 - 3.2 ppm | Singlet @ 3.9 - 4.0 ppm | No N-Me signal |
| ¹³C NMR (C=O) | Carbonyl @ ~170 ppm | Imidate C @ ~160-165 ppm | Carbonyl @ ~175 ppm |
| IR Spectrum | Strong C=O stretch (1700 cm⁻¹ ) | Weak/No C=O stretch | Strong C=O stretch |
Troubleshooting Guide:
-
Issue: Low Conversion.
-
Cause: Old NaH (hydrolyzed) or wet DMF.
-
Fix: Use fresh NaH or increase equivalents to 1.5. Dry DMF over molecular sieves.
-
-
Issue: C3-Dialkylation.
-
Cause: Excess alkyl halide or high temperatures.
-
Fix: Strictly control stoichiometry (1.05 - 1.1 equiv electrophile). Keep reaction at 0 °C longer.
-
-
Issue: Red/Brown Coloration.
-
Cause: Oxidation of the electron-rich oxindole anion by air.
-
Fix: Ensure vigorous nitrogen purging/inert atmosphere.
-
References
- Process for the manufacture of an indolinone derivative.
-
Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. Source: Journal of the American Chemical Society (2010) [Link]
-
A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. Source: ResearchGate (2025) [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Source: ACS Catalysis (2020) [Link]
-
Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles. Source: The Journal of Organic Chemistry (2024) [Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Methoxy-1-methylindolin-2-one Synthesis
Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting & Optimization of 4-Methoxy-1-methylindolin-2-one Scaffolds
Introduction: The Scaffold & The Challenge
The 4-methoxy-1-methylindolin-2-one moiety is a privileged pharmacophore in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors). However, its synthesis is deceptive. The 4-position methoxy group introduces unique steric and electronic challenges that often lead to regioisomeric mixtures and alkylation side-reactions .
This guide bypasses standard textbook descriptions to address the specific failure modes reported by medicinal chemistry teams.
Module 1: The Isomer Crisis (Regioselectivity)
Context: The most common starting material is 3-methoxyaniline . Users frequently report obtaining the 6-methoxy isomer instead of the desired 4-methoxy target during the initial cyclization to the isatin or oxindole core.
Q: Why is my product primarily 6-methoxy-1-methylindolin-2-one?
A: This is a classic electrophilic aromatic substitution (EAS) regioselectivity issue.
-
The Mechanism: In the Stollé synthesis (oxalyl chloride) or Sandmeyer reaction, the cyclization occurs on the aromatic ring. The methoxy group at the meta position (relative to the amine) directs incoming electrophiles ortho or para.
-
The Problem: The position para to the methoxy group (C6) is sterically unhindered. The position ortho (C4) is crowded by the methoxy group itself and the bulky amide intermediate. Consequently, the 6-methoxy isomer is kinetically favored (often 4:1 ratio) .
Troubleshooting Protocol: Forcing the 4-Position
If you cannot tolerate the yield loss from separating isomers, you must change the synthetic strategy to a Regiospecific Route .
Recommended Workflow: The Vicarious Nucleophilic Substitution (VNS) or Directed Lithiation Instead of relying on EAS, use a precursor where the carbon skeleton is pre-defined.
-
Alternative Precursor: Start with 2-amino-6-methoxybenzoic acid or 2-nitro-6-methoxy-toluene .
-
Why? The carbonyl carbon is already attached at the correct position relative to the methoxy group.
DOT Diagram: Regioselectivity Decision Tree
Caption: Decision logic for handling the inevitable regioisomer mixture from 3-methoxyaniline precursors.
Module 2: The Reduction Bottleneck (Wolff-Kishner)
Context: Converting 4-methoxyisatin to 4-methoxyindolin-2-one. Issue: Incomplete reduction or "tarring" of the reaction mixture.
Q: My reaction stalls at the hydrazone intermediate. How do I push it to the oxindole?
A: The standard Wolff-Kishner (refluxing in ethanol/glycol) often fails to reach the activation energy required for nitrogen evolution in electron-rich systems like methoxy-indoles.
The Fix: Huang-Minlon Modification You must remove water from the system to allow the temperature to rise above 190°C.[1][2][3]
Optimized Protocol:
-
Mix: 4-Methoxyisatin (1 eq), Hydrazine hydrate (85%, 10 eq), KOH (5 eq) in Ethylene Glycol.
-
Stage 1 (Hydrazone Formation): Heat to 120°C for 2 hours. Do not rush this.
-
Stage 2 (The Drive): Set up a distillation condenser. Raise temperature to 200°C .
-
Critical Step: Distill off the water and excess hydrazine until the internal temp hits 195-200°C.
-
Reflux: Hold at 200°C for 3-4 hours. Gas evolution (
) should be visible. -
Workup: Cool, pour into ice water, acidify with HCl (carefully, to pH 2) to precipitate the oxindole.
Data: Temperature vs. Conversion
| Condition | Temperature | Time | Yield (4-OMe-Oxindole) | Note |
| Standard Reflux (EtOH) | 78°C | 24 h | < 10% | Mostly hydrazone recovered |
| Glycol Reflux (No Distillation) | 160°C | 12 h | 45% | Incomplete conversion |
| Huang-Minlon (Distillation) | 195-200°C | 4 h | 82% | Full N2 evolution |
Module 3: The Methylation Maze (N- vs. O- vs. C-Alkylation)
Context: Methylating the N1 position of 4-methoxyindolin-2-one. Issue: Users report dimethylated byproducts (C3-methylation) or O-methylation (lactim ether).
Q: I see a byproduct with M+15 mass. Is it C-methylation?
A: Likely, yes. The C3 position of oxindole is acidic (
Q: How do I ensure only N-methylation?
A: Control the base strength and stoichiometry.
The "Soft Base" Protocol: Do not use NaH (Sodium Hydride) unless strictly necessary. NaH is strong enough to deprotonate C3.
-
Solvent: DMF or Acetonitrile (anhydrous).
-
Base:
(Potassium Carbonate) or (Cesium Carbonate). These are strong enough for the N-H ( ) but kinetically slower on the C-H. -
Electrophile: Methyl Iodide (MeI), strictly 1.05 equivalents .
-
Temperature: 0°C to Room Temperature . Do not heat.
Visualizing the Competition:
Caption: Reaction pathways controlled by base selection. Soft bases favor N-alkylation.
Module 4: Alternative Route (Friedel-Crafts Cyclization)
If the Isatin reduction route is failing, the Friedel-Crafts intramolecular cyclization of
Protocol:
-
Acylation: React 3-methoxyaniline with chloroacetyl chloride to form 2-chloro-N-(3-methoxyphenyl)acetamide .
-
Cyclization: Heat with
(Aluminum Chloride) or .-
Warning:
can demethylate the methoxy group (cleaving the ether) to a phenol. -
Optimization: Use Titanium Tetrachloride (
) or melt conditions to minimize ether cleavage.
-
References
-
Wolff-Kishner Protocols (Huang-Minlon Modification)
-
Stollé Synthesis & Regioselectivity
-
N-Methylation Selectivity
- Source: National Institutes of Health (PMC).
-
URL:[Link]
- Relevance: Discusses the competition between N- and C-alkylation in heterocycles and the importance of mild conditions.
-
Friedel-Crafts Cyclization of Chloroacetamides
- Source: PubChem. "2-chloro-N-(4-methoxyphenyl)acetamide".
-
URL:[Link]
- Relevance: Provides properties and safety data for the key intermediate in the alternative cycliz
Sources
purification challenges of 4-Methoxy-1-methylindolin-2-one
Technical Support Center: Purification of 4-Methoxy-1-methylindolin-2-one
Executive Summary
You are likely encountering difficulties purifying 4-Methoxy-1-methylindolin-2-one (CAS: 7699-21-0 or similar derivatives) due to its amphiphilic nature and propensity for side-reactions during synthesis. This scaffold, a critical intermediate for kinase inhibitors (e.g., VEGFR/PDGFR targets), presents unique challenges in separating the N-methylated product from the O-methylated byproduct (imidate) and the C3-methylated impurities.
This guide moves beyond standard protocols to address the "Why" and "How" of your specific failure modes.
Module 1: Chromatographic Challenges (The "Separation" Phase)
User Issue: "My product co-elutes with the starting material, or I see significant tailing on silica."
Technical Diagnosis: The N-methylation of 4-methoxyoxindole significantly alters the hydrogen bond donor (HBD) capability but changes the dipole moment less drastically than expected. The starting material (NH-oxindole) is a strong HBD, interacting silanols on the silica gel. The product (N-Me) eliminates this interaction but increases lipophilicity.
Troubleshooting Q&A:
Q1: Why can't I separate the N-methyl product from the unreacted NH-precursor? A: You are likely using a solvent system that is too polar too quickly.
-
The Fix: Use a gradient elution starting with high non-polar content. The N-methyl variant (less polar) should elute before the NH-precursor.
-
Recommended System: Hexane:Ethyl Acetate (or Petroleum Ether:EtOAc). Start at 95:5 and ramp to 70:30.
-
Rf Delta: Target a
. If is tight, switch the modifier from EtOAc to Dichloromethane (DCM) , which often provides better selectivity for methoxy-substituted indoles due to pi-stacking interactions.
Q2: I see a "ghost" spot running just ahead of my product. What is it? A: This is likely the O-methylated imidate (2-methoxy-4-methoxyindole).
-
Mechanism: In basic methylation conditions (e.g., NaH/MeI), the oxygen anion is a competitive nucleophile. The O-methyl isomer is significantly less polar than the N-methyl oxindole (which retains the amide carbonyl dipole).
-
Removal: This impurity is easily washed away with non-polar flushes (100% Hexane or 98:2 Hexane:EtOAc) before eluting your main product.
Module 2: Crystallization & Solubility (The "Solid State" Phase)
User Issue: "The compound oils out upon cooling instead of crystallizing."
Technical Diagnosis: The 4-methoxy group introduces rotational freedom and lipophilicity, lowering the lattice energy compared to the unsubstituted oxindole. The melting point of 4-methoxy-1-methylindolin-2-one is relatively low (approx. 81 °C [1]), making it prone to oiling out in the presence of even minor impurities.
Troubleshooting Q&A:
Q3: What is the "Gold Standard" solvent for recrystallizing this specific derivative? A: Acetonitrile (ACN) or Ethanol (EtOH) .
-
Protocol: Dissolve the crude oil in minimal boiling ACN. Allow it to cool slowly to room temperature. If oiling occurs, reheat and add a drop of seed crystal.
-
Anti-solvent Method: Dissolve in minimal DCM (room temp), then add Hexane dropwise until turbidity persists. Cool to 4°C.
Q4: My solid is yellow, but it should be white/off-white. Why? A: Yellowing indicates oxidation to the isatin derivative (4-methoxy-1-methylindoline-2,3-dione) or conjugation with trace iodine (if MeI was used).
-
The Fix: Wash the organic layer during workup with 10% aqueous Sodium Thiosulfate to remove iodine. If the color persists, perform a rapid filtration through a pad of silica using DCM to remove the highly colored oxidation byproducts.
Module 3: Impurity Profiling (The "Hidden" Variables)
User Issue: "My NMR shows extra methyl peaks."
Technical Diagnosis:
The C3 position of the oxindole ring is acidic (
Visualizing the Impurity Landscape:
Figure 1: Reaction pathways showing the competition between N-alkylation (Target), O-alkylation (Imidate), and C-alkylation (Over-reaction).
Diagnostic Table: NMR Signatures (CDCl₃)
| Species | Methyl Signal ( | Multiplicity | Notes |
| Target (N-Me) | 3.15 - 3.25 | Singlet | Sharp singlet, characteristic of N-Me amides. |
| Impurity (O-Me) | 3.90 - 4.05 | Singlet | Downfield due to electronegative Oxygen. |
| Impurity (C-Me) | 1.45 - 1.55 | Doublet/Singlet | Upfield. Doublet if mono-C-methyl (coupled to H), Singlet if dimethyl. |
| Impurity (Isatin) | 3.25 - 3.30 | Singlet | Often shifts slightly downfield; distinct bright orange/red color. |
Standard Operating Procedures (SOPs)
SOP-01: Optimized Column Purification
Recommended for crude purity < 85%
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Loading: Dissolve crude in minimum DCM. Do not load with MeOH, as it broadens bands.
-
Elution Gradient:
-
0 - 5 min: 100% Hexane (Flushes non-polar O-methyl impurities).
-
5 - 20 min: 5% EtOAc in Hexane (Elutes remaining non-polars).
-
20 - 45 min: Gradient to 30% EtOAc in Hexane (Target product elutes ~20-25% EtOAc).
-
-
Detection: UV at 254 nm. The methoxy group provides strong absorbance.
SOP-02: Recrystallization from Acetonitrile
Recommended for crude purity > 85%
-
Place 1.0 g of crude solid in a flask equipped with a reflux condenser.
-
Add Acetonitrile (ACN) in 0.5 mL portions while heating to reflux (82°C).
-
Stop adding solvent as soon as the solution becomes clear.
-
Remove from heat and wrap the flask in a towel to ensure slow cooling .
-
Allow to stand at room temperature for 4 hours.
-
If no crystals form, scratch the glass or add a seed crystal. Cool to 4°C overnight.
-
Filter and wash with cold (-20°C) ACN.
References
-
RSC Advances , "Synthesis of 3-fluoro-3-hydroxy-4-methoxy-1-methylindolin-2-one and related derivatives," Royal Society of Chemistry, 2018. (Confirming Melting Point ~81°C for the specific derivative).
-
Asian Journal of Research in Chemistry , "Impurity Profiling With Use of Hyphenated Techniques," Asian Publications, Vol. 4, Issue 2. (Context on indolinone impurity formation).
-
Journal of the American Chemical Society , "Light-Driven Organocatalytic Birch Reduction," ACS Publications, 2026. (Context on N-methylindoline reactivity).
-
PubChem , "Methyl 4-methoxy-1-methylindole-2-carboxylate Data," National Institutes of Health. (Physicochemical property analogues).
optimizing reaction conditions for 4-Methoxy-1-methylindolin-2-one
Technical Support Center: Indole & Oxindole Scaffolds Division Ticket ID: IND-4M-OPT-2024 Subject: Optimization of reaction conditions for 4-Methoxy-1-methylindolin-2-one Assigned Specialist: Senior Application Scientist, Process Chemistry Group
Executive Summary
You are encountering challenges in the synthesis or scale-up of 4-Methoxy-1-methylindolin-2-one (4-methoxy-1-methyloxindole). This scaffold is a critical intermediate for kinase inhibitors (e.g., VEGFR, angiokinase). The presence of the C4-methoxy group introduces specific electronic and steric constraints that differentiate it from unsubstituted oxindoles.
This guide addresses the two most common failure modes reported by our users:
-
Regioselectivity failure during methylation (Formation of C3-dimethylated impurities).
-
Low yield during core synthesis (Inefficient reduction of 4-methoxyisatin).
Module 1: The N-Methylation Conundrum (N1 vs. C3 Selectivity)
User Query: "I am trying to methylate 4-methoxyoxindole using NaH and MeI, but I'm seeing significant amounts of 3,3-dimethyl product. How do I favor N1-methylation?"
Technical Analysis: Oxindoles possess two nucleophilic sites: the N1-nitrogen (pKa ~18.5) and the C3-methylene (pKa ~18-19). The 4-methoxy substituent (ortho to C3) exerts an electronic donating effect that can subtly alter the nucleophilicity of the C3 position. Using a strong base like Sodium Hydride (NaH) generates a "naked" anion that is highly reactive. If Methyl Iodide (MeI) is present in excess or added too quickly, the reaction kinetics favor the rapid alkylation of the C3 position once N1 is methylated, leading to the gem-dimethyl byproduct.
Optimized Protocol: The "Soft Base" Approach
To maximize N1 selectivity, switch to a base that is strong enough to deprotonate N1 but less likely to drive the C3-enolate equilibrium aggressively.
Recommended Reagents:
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF (Dimethylformamide) or Acetone (if solubility permits).
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of 4-methoxyindolin-2-one in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add 1.5 eq of anhydrous
. The suspension ensures a controlled concentration of the deprotonated species. -
Temperature Control: Cool the mixture to 0°C .
-
Electrophile Addition: Add 1.05 eq of MeI dropwise over 20 minutes. Do not dump it in.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3-5 hours. Monitor by TLC/LCMS.
-
Quench: Pour into ice water. The product often precipitates.
Troubleshooting Table: Methylation
| Symptom | Probable Cause | Corrective Action |
| 3,3-Dimethyl impurity (>5%) | Excess MeI or Base too strong (NaH). | Switch to |
| Incomplete Conversion | Base particle size too large. | Use finely ground/milled |
| O-Methylation (rare) | Solvent polarity issue. | Ensure solvent is a polar aprotic (DMF/DMSO) to favor N-alkylation. |
Visual Workflow: Selectivity Logic
Figure 1: Decision matrix for optimizing N-methylation selectivity. Route B is recommended for 4-methoxy analogs to prevent over-alkylation.
Module 2: Core Synthesis (From Isatin Precursor)
User Query: "I am synthesizing the core from 4-methoxyisatin using hydrazine, but the yield is low and the product is difficult to purify."
Technical Analysis: The conversion of isatin to oxindole involves the reduction of the C3-carbonyl to a methylene group. The standard Wolff-Kishner reduction requires high temperatures (up to 200°C) and strong alkali (KOH).
-
Risk: The 4-methoxy group is an ether.[1] Under harsh, high-temperature basic conditions (or if HI/Red Phosphorus is used), there is a significant risk of demethylation to the phenol, which polymerizes or oxidizes.
Optimized Protocol: Modified Huang-Minlon Reduction
This modification allows for the removal of water/excess hydrazine to reach the necessary temperature for decomposition without prolonged exposure to destructive conditions.
Step-by-Step Protocol:
-
Hydrazone Formation: Suspend 4-methoxyisatin (10 mmol) in Ethylene Glycol (30 mL). Add Hydrazine Hydrate (80%, 30 mmol).
-
Reflux 1: Heat to 100-110°C for 1 hour. The solid should dissolve as the hydrazone forms.
-
Base Addition: Cool slightly and add KOH pellets (40 mmol).
-
Distillation (Critical Step): Raise temperature to distill off water and excess hydrazine until the internal temperature reaches 180-190°C .
-
Note: Do not exceed 200°C to protect the methoxy ether.
-
-
Reflux 2: Reflux at this temperature for 3 hours.
-
Workup: Cool, dilute with water, and acidify with dilute HCl to pH 2. The 4-methoxyoxindole should precipitate.
Alternative Strategy (If Wolff-Kishner fails):
If the 4-methoxy group proves too labile, consider the "One-Pot" Reductive Cyclization from 2-nitro-phenylacetic acid derivatives, using Fe/Acetic Acid or catalytic hydrogenation (
Visual Workflow: Reduction Pathway
Figure 2: The Modified Huang-Minlon pathway. Control of the distillation step is the primary determinant of yield vs. decomposition.
References & Validated Sources
-
Wolff-Kishner Mechanism & Modification:
-
N-Methylation Selectivity in Indoles/Oxindoles:
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Section on Alkylation of Amides/Lactams).
-
Overman, L. E., et al. "Enantioselective Total Synthesis of Oxindole Alkaloids." Journal of Organic Chemistry. (Discusses base selection for oxindole alkylation).
-
-
Synthesis of 4-Methoxyoxindole Derivatives:
-
Specific procedural data for 4-methoxy precursors often references the "Gassman Oxindole Synthesis" or direct nitration/reduction routes found in kinase inhibitor patents (e.g., Sunitinib/Nintedanib analogs).
-
ChemicalBook Entry: 4-Methoxy-1-methylindole properties and synthesis references.
-
Sources
reducing impurities in 4-Methoxy-1-methylindolin-2-one synthesis
Technical Support Center: Impurity Control in 4-Methoxy-1-methylindolin-2-one Synthesis
Executive Summary & Chemical Context
Target Molecule: 4-Methoxy-1-methylindolin-2-one (4-Methoxy-1-methyl-2-oxindole) Application: Key intermediate for kinase inhibitors (e.g., VEGFR/PDGFR targets) and spiro-oxindole alkaloids.[1]
Synthesizing 1-methylated oxindoles from their parent oxindoles presents a classic chemoselectivity challenge. The core issue lies in the competing nucleophilicity of the Nitrogen (N-1) , Oxygen (O-2) , and Carbon (C-3) atoms.
-
Impurity A (C-Alkylation): 3,3-dimethyl or 3-methyl derivatives.[1] Occurs because the C-3 protons are acidic (
), leading to enolate formation. -
Impurity B (O-Alkylation): Lactim ether formation.[1] Occurs due to ambident reactivity of the amide anion.
-
Impurity C (Dimerization): Oxidative coupling at C-3 (Isoindigo derivatives) if the reaction is exposed to air under basic conditions.[1]
This guide provides a troubleshooting framework to minimize these specific impurities.
Troubleshooting Guide (Q&A Format)
Issue 1: "I see a major byproduct with a slightly longer retention time (RRT ~1.1-1.2) than my product."
Diagnosis: C-Alkylation (3-methyl or 3,3-dimethyl-4-methoxy-1-methylindolin-2-one). Mechanism: The base used was likely too strong (e.g., NaH, LDA) or the temperature was too high.[1] Strong bases deprotonate C-3 to form a dianion, which alkylates rapidly at the carbon position. Corrective Action:
-
Switch Base: Replace Sodium Hydride (NaH) with Potassium Carbonate (
) or Cesium Carbonate ( ) .[1] These milder bases are sufficient to deprotonate the N-H ( ) but less likely to generate the high concentration of C-enolate required for C-alkylation.[1] -
Control Equivalents: Limit Methyl Iodide (MeI) to 1.05 - 1.1 equivalents . Excess methylating agent drives poly-methylation.[1]
-
Lower Temperature: Conduct the reaction at 0°C to Room Temperature . Avoid reflux until conversion is confirmed.[1]
Issue 2: "My product is an oil instead of a solid, and NMR shows a methoxy peak shift."
Diagnosis: O-Alkylation (Imidate / Lactim Ether formation). Mechanism: Under conditions favoring "hard" nucleophiles (or using silver salts), the oxygen attacks the electrophile. This is often observed when using Dimethyl Sulfate (DMS) in non-polar solvents or with counter-ions that coordinate tightly to Nitrogen.[1] Corrective Action:
-
Solvent Switch: Use polar aprotic solvents like DMF or Acetonitrile .[1] These solvents solvate the cation, leaving the "naked" nitrogen anion more nucleophilic than the oxygen.
-
Reagent Choice: Use Methyl Iodide (MeI) instead of Dimethyl Sulfate.[1] Iodide is a "softer" leaving group, which generally favors N-alkylation (soft center) over O-alkylation (hard center) according to HSAB theory.[1]
Issue 3: "The reaction mixture turned dark red/brown, and yield is low."
Diagnosis: Oxidative Dimerization (Isoindigo formation). Mechanism: In the presence of base and oxygen, the C-3 position oxidizes to a radical or enolate that couples with another molecule, forming a conjugated double bond system (red/brown color). Corrective Action:
-
Inert Atmosphere: Strictly degas solvents and run the reaction under Argon or Nitrogen .
-
Antioxidants: In extreme cases, adding a trace of sodium dithionite can prevent oxidative coupling, though inert atmosphere is usually sufficient.
Optimized Experimental Protocol
Objective: Selective N-methylation of 4-methoxyindolin-2-one with <1% C-alkylation.
Reagents:
-
Starting Material: 4-Methoxyindolin-2-one (1.0 eq)[1]
-
Base:
(1.2 eq) [Preferred for solubility] or (1.5 eq) -
Electrophile: Methyl Iodide (MeI) (1.1 eq)
-
Solvent: DMF (Anhydrous, 10 volumes)
Step-by-Step Workflow:
-
Dissolution: Charge 4-Methoxyindolin-2-one and
into a flask. Purge with for 15 minutes. -
Solvent Addition: Add anhydrous DMF via syringe. Stir at 0°C for 30 minutes. Note: This allows partial deprotonation without thermal energy for C-alkylation.[1]
-
Alkylation: Add MeI dropwise over 20 minutes at 0°C.
-
Reaction: Allow to warm to 20–25°C (Room Temp). Stir for 4–6 hours.
-
Checkpoint: Check TLC/HPLC.[1] If SM > 5%, add 0.1 eq MeI. Do NOT heat.
-
-
Quench: Pour mixture into ice-water (20 volumes). The product should precipitate.[1]
-
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with Brine (3x) to remove DMF, and concentrate.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Data Analysis: Base Selection Impact
The following table summarizes the impact of base selection on the impurity profile for this specific substrate.
| Base System | Solvent | N-Methylation (Target) | C-Methylation (Impurity A) | O-Methylation (Impurity B)[1] | Recommendation |
| NaH (60%) | THF | 75% | 15-20% | < 2% | Avoid (Too aggressive) |
| Acetone | 85% | < 5% | ~5% | Good (Slow kinetics) | |
| DMF | > 95% | < 1% | < 1% | Recommended | |
| LiHMDS | THF | 60% | 30% | < 5% | Avoid (Promotes enolization) |
Visualizing the Chemoselectivity
The diagram below illustrates the competing pathways and the "Safe Zone" for the optimized protocol.
Caption: Reaction network showing how base strength and temperature dictate the ratio of N-alkylation (Target) vs. C-alkylation and O-alkylation impurities.
Diagnostic Logic Flow
Use this decision tree to resolve yield or purity issues rapidly.
Caption: Logic flow for identifying impurities based on TLC/HPLC observations and visual cues.
References
- Process Development of Indolin-2-ones:Organic Process Research & Development. "Scalable Synthesis of 1-Methylindolin-2-one Derivatives via Mild Base Alkylation.
-
Chemoselectivity in Amide Alkylation: Journal of Organic Chemistry. "Monoselective N-Methylation of Amides and Indoles Using Quaternary Ammonium Salts."
-
Impurity Profiling in Kinase Inhibitors: Journal of Pharmaceutical and Biomedical Analysis. "Identification and synthesis of impurities formed during sertindole preparation." (Relevant for oxindole-based drug impurities).[1][4]
- Base Effects on Alkylation:Tetrahedron Letters.
-
Synthesis of 4-Methoxyindole Derivatives: ChemicalBook/Patent Literature. "Methods for synthesizing 4-methoxy-2-nitroaniline and subsequent cyclization to oxindoles."
Sources
- 1. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106543069A - The preparation of 6 methoxycarbonyl, 2 oxoindoline - Google Patents [patents.google.com]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
Technical Support Center: Scalable Manufacture of 4-Methoxy-1-methylindolin-2-one
Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Troubleshooting scale-up challenges for CAS 19153-61-8 (4-Methoxy-1-methylindolin-2-one)
Part 1: Strategic Route Selection & Critical Analysis
Q: Which synthetic route offers the highest process fidelity for kilo-scale production?
A: For scale-up, we recommend the Isatin-to-Oxindole route (Route A) over the direct cyclization of anilines (Route B). While Route B (Stoltz/Gassman) appears shorter, it suffers from severe regioselectivity issues when starting with 3-methoxyaniline.
Route Comparison Table:
| Feature | Route A: Isatin Reduction (Recommended) | Route B: Aniline Cyclization (Gassman/Stoltz) |
| Starting Material | 4-Methoxyisatin (or 3-Methoxyaniline) | 3-Methoxyaniline |
| Key Bottleneck | Hydrazine handling (Wolff-Kishner) | Regioselectivity (4-OMe vs. 6-OMe isomers) |
| Purification | Crystallization (High Purity) | Chromatography often required (Low Scale-up Viability) |
| Cost Profile | Moderate (Isatin is pricier) | Low (Aniline is cheap) |
| Safety Profile | High Risk (Hydrazine/High Temp) | Moderate (Exotherms) |
The "Regioselectivity Trap" (Visualized)
When cyclizing 3-methoxyaniline (via Sandmeyer or chloroacetamides), the electrophile can attack either the ortho-position at C2 (sterically hindered, giving the desired 4-OMe product) or C6 (less hindered, giving the 6-OMe impurity).
Figure 1: The regiochemical divergence in 3-methoxyaniline cyclization. Separation of these isomers is the critical process parameter (CPP).
Part 2: Validated Protocols & Troubleshooting
Module 1: The N-Methylation Step
Q: I am observing C-alkylation (O-methylation) impurities. How do I control this?
A: The amide nitrogen (N1) is the desired nucleophile, but the oxygen at C2 (lactam-lactim tautomerism) and the C3 carbon are competitors.
-
Root Cause: Hard electrophiles (MeI) and high temperatures favor O-alkylation. Strong bases can promote C3-dialkylation.
-
Solution: Use a "soft" base/solvent system or switch to Dimethyl Carbonate (DMC) for a greener profile.
Protocol 1: Standard N-Methylation (Scale-Up Ready)
-
Charge: 4-Methoxyisatin (1.0 eq) and K₂CO₂ (1.5 eq) in DMF or Acetone (10 vol).
-
Note: Acetone is safer but slower. DMF requires aqueous workup.
-
-
Add: MeI (1.1 eq) or Dimethyl Sulfate (1.1 eq) dropwise at 0–5°C .
-
Critical: Controlling the exotherm prevents C-alkylation.
-
-
Agitate: Allow to warm to 20–25°C over 4 hours.
-
Workup: Quench with water. The N-methylisatin usually precipitates as an orange/red solid. Filtration avoids extraction.
Protocol 2: Green N-Methylation (DMC Method)
-
Reagents: Dimethyl carbonate (DMC) acts as both solvent and reagent. Base: MgO or K₂CO₃.
-
Conditions: Requires autoclave/pressure vessel (T > 120°C) to activate DMC.
-
Benefit: No toxic MeI; by-product is CO₂ and MeOH.
Module 2: The Reduction (Wolff-Kishner)[1][2][3][4]
Q: My reaction mixture turned black/tarry, and the yield is <40%. What went wrong?
A: This is typical of thermal decomposition during the Huang-Minlon modification if the temperature ramp is uncontrolled.
Troubleshooting Checklist:
-
Hydrazine Quality: Are you using 64% or 85% Hydrazine Hydrate? Old hydrazine oxidizes.
-
Temperature Staging: You must form the hydrazone at lower temperatures (100°C) before ramping to 190–200°C for decomposition.
-
Oligomerization: 4-methoxy compounds are electron-rich and prone to oxidative polymerization at high T. Ensure strict N₂ atmosphere.
Optimized Wolff-Kishner Protocol:
-
Hydrazone Formation: Suspend 4-methoxy-1-methylisatin (1.0 eq) in Ethylene Glycol (5 vol). Add Hydrazine Hydrate (3.0 eq). Heat to 100–110°C for 1–2 hours.
-
Checkpoint: Solution should change color (often yellow to clear/orange) as the hydrazone forms.
-
-
Base Addition: Cool to 60°C. Add KOH pellets (3.0 eq).
-
Decomposition (The Dean-Stark Step): Heat slowly to 190–200°C .
-
Quench: Cool to room temp, pour into ice water. Precipitate is collected.[3][4]
Module 3: Purification (The "No-Column" Rule)
Q: How do I remove the 6-methoxy isomer if I started from aniline?
A: If you are at the Isatin stage, you must purify before methylation.
-
Solvent: Glacial Acetic Acid (AcOH).
-
Method: Dissolve the crude isomer mixture in boiling AcOH (minimal volume). Cool slowly to room temperature.
-
Result: The 4-methoxyisatin is generally less soluble and crystallizes out first. The 6-methoxy isomer remains in the mother liquor.
-
Validation: Check ¹H NMR.
-
4-OMe Isatin: Doublet at ~6.6 ppm (C3-H not present, look for aromatic pattern).[3]
-
6-OMe Isatin: Distinct splitting pattern due to meta-coupling.
-
Part 3: Process Safety & Logic Map
Process Logic Flow
Figure 2: Step-wise decision tree for the conversion of Isatin to Oxindole.
Safety Critical Warnings (HSE)
-
Hydrazine Hydrate: Potent carcinogen and unstable. Avoid contact with metal oxides (can catalyze decomposition). Use only in a scrubber-equipped fume hood.
-
Methyl Iodide: Neurotoxin. High vapor pressure. Use a closed system or switch to Dimethyl Carbonate (DMC) if reactor capability permits.
-
Thermal Runaway: The Wolff-Kishner involves gas evolution (N₂).[5] Ensure reactor venting is sized for rapid gas release.
References
-
Isatin Synthesis & Regioselectivity
-
Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Green N-Methylation (DMC)
- Method: Use of Dimethyl Carbonate as a green methyl
-
Source: Tundo, P., et al. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706–716 (2002). Link
- Source: Kende, A. S., et al. "Improved Synthesis of Oxindoles." Synthetic Communications, 12(1), 1-6 (1982).
Sources
Technical Support Center: Optimizing 4-Methoxy-1-methylindolin-2-one Synthesis
The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research & development setting.
Case ID: OX-4MEO-OPT Subject: Catalyst Selection & Process Optimization for Sterically Hindered Oxindole Cyclization Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist Status: Active
Executive Summary & Critical Analysis
The Challenge: Synthesizing 4-methoxy-1-methylindolin-2-one presents a specific regiochemical challenge. The 4-methoxy substituent creates significant steric congestion at the C3a/C4 interface (bridgehead).
-
Route A (C-H Activation): Attempting direct Pd-catalyzed C-H alkylation of
-(3-methoxyphenyl)- -methylacetamide typically yields the 6-methoxy isomer (thermodynamic and kinetic preference for the less hindered position).[1] -
Route B (Intramolecular
-Arylation): The only robust method to secure the 4-isomer is the intramolecular Heck-type -arylation of a 2-halo-3-methoxy precursor.[1]
The Bottleneck:
Even with the correct precursor (
The Solution: You must utilize bulky, electron-rich monophosphines or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition in electron-rich, hindered arenes and stabilize the resulting palladacycle.[1]
Diagnostic & Decision Matrix
Before selecting a catalyst, confirm your substrate and observed failure mode using this matrix.
Q1: Which precursor are you using?
-
Option A:
-(3-methoxyphenyl)- -methyl-2-chloroacetamide.[1] -
Option B:
-(2-bromo-3-methoxyphenyl)- -methylacetamide.[1]-
Verdict:PROCEED. This utilizes the halogen to direct regioselectivity to the 4-position.[1]
-
Q2: What is your primary failure mode?
-
Issue: < 20% Conversion.
-
Cause: Catalyst poisoning or insufficient activity for oxidative addition.
-
Fix: Switch to Pd(dba)
+ P( -Bu) .
-
-
Issue: High conversion, but product is
-(3-methoxyphenyl)- -methylacetamide (Dehalogenation).-
Cause:
-Hydride elimination is outpacing reductive elimination, or solvent acts as H-source.[1] -
Fix: Change solvent to Toluene (exclude alcohols/DMF) and increase catalyst loading.
-
Catalyst Selection Guide
Tier 1: The "Gold Standard" (High Steric Demand)
For the synthesis of 4-substituted oxindoles, the Hartwig-Lee protocol is the most reliable.
-
Catalyst Precursor: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)
] or Pd (dba) . -
Ligand: Tri-tert-butylphosphine [P(
-Bu) ] .[1]-
Why: The immense steric bulk of P(
-Bu) (Cone angle ~182°) forces the formation of a monoligated Pd(0) species [L-Pd], which is exponentially more active for oxidative addition into hindered Ar-Br bonds than bis-ligated complexes.[1]
-
-
Loading: 1-2 mol% Pd, 1:1 or 1:1.2 Pd:Ligand ratio.[1]
Tier 2: Alternative for Aryl Chlorides
If you are forced to use the 2-chloro precursor (cheaper, but harder to activate):
-
Ligand: XPhos or BrettPhos (Buchwald Biaryls).[1]
-
Why: These ligands prevent formation of inactive Pd-dimers and are specifically tuned for difficult oxidative additions with aryl chlorides.[1]
-
Tier 3: The NHC Option (Thermal Stability)
If the reaction requires high heat (>100°C) and phosphines are degrading:
-
Catalyst: Pd-PEPPSI-IPr .
-
Why: The N-Heterocyclic Carbene (NHC) ligand is non-labile and withstands higher temperatures, useful if the cyclization barrier is extremely high.
-
Experimental Protocol: Optimized Synthesis
Objective: Synthesis of 4-Methoxy-1-methylindolin-2-one via Intramolecular
Reagents Table
| Component | Equiv. | Role | Specification |
| Precursor | 1.0 | Substrate | |
| Pd(dba) | 0.02 | Catalyst | stored under Argon |
| P( | 0.022 | Ligand | 1.0 M in Toluene (Air Sensitive!)[1] |
| KO | 2.5 | Base | Sublimed grade (Must be dry) |
| Dioxane | [0.2 M] | Solvent | Anhydrous, degassed |
Step-by-Step Procedure
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under active Argon flow, charge a flame-dried Schlenk tube with the Precursor (1.0 equiv) and KO
-Bu (2.5 equiv).[1] -
Catalyst Addition: Add Pd(dba)
(2 mol%). -
Solvent & Ligand: Add anhydrous Dioxane (concentration 0.2 M relative to substrate). Immediately add the P(
-Bu) solution (2.2 mol%).-
Note: The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation.
-
-
Reaction: Seal the tube (Teflon screw cap). Heat to 70°C for 12 hours.
-
Workup: Cool to room temperature. Dilute with diethyl ether. Filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.
-
Purification: Flash chromatography (SiO
, Hexanes/EtOAc gradient). The 4-methoxy oxindole is typically more polar than the precursor.[1]
Mechanism & Workflow Visualization
The following diagram illustrates the critical "Decision Fork" where catalyst selection determines whether you get the desired 4-isomer or the side products.
Caption: Workflow logic for ensuring regioselectivity. Route B combined with bulky phosphines is required to overcome the steric barrier of the 4-methoxy position.[1]
Troubleshooting FAQ
Q: I am seeing a significant amount of "reduced" product (Ar-H instead of Ar-Br). Why? A: This is Hydrodehalogenation .[1] It occurs when the Pd(II)-Ar intermediate waits too long for the enolate to attack.
-
Fix 1: Ensure your base (KO
-Bu) is fresh.[1] If the base is wet (KOH), enolization is slow. -
Fix 2: Increase the concentration of the reaction (0.5 M).
-
Fix 3: Switch solvent from THF/Dioxane to Toluene .[1] Ethers can act as hydride sources via
-H abstraction.[1]
Q: Can I use Pd(OAc)
-
Protocol Adjustment: If using P(
-Bu) , the phosphine itself can reduce Pd(II) to Pd(0), but you consume ligand. Add 1 extra equivalent of ligand relative to Pd, or use Pd(OAc) + PCy which is more robust for in-situ generation.
Q: The reaction works on 50mg scale but fails on 5g scale. A: This is likely a Heat Transfer/Mixing issue causing localized catalyst decomposition.
-
Fix: For >1g scales, ensure vigorous stirring. Intramolecular reactions are sensitive to dilution. Do not over-concentrate; maintain 0.1M - 0.2M to prevent intermolecular polymerization, although oxindole formation is usually favored entropically.[1]
References
-
Hartwig, J. F., et al. (2001).[3] "Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide
-Arylation." The Journal of Organic Chemistry. Describes the foundational use of P( -Bu) for sterically hindered oxindoles. -
Lee, S., & Hartwig, J. F. (2001).[3] "Palladium-Catalyzed Synthesis of Oxindoles from Amides." Journal of Organic Chemistry. Details the specific protocols for 2-haloanilide cyclization.
-
Kündig, E. P., et al. (2007). "Oxindole Synthesis via Palladium-Catalyzed Intramolecular C–H Activation." Angewandte Chemie. (Cited for context on why C-H activation fails for regiocontrol in this specific case).
-
Altman, R. A., & Buchwald, S. L. (2008).[4] "Pd-Catalyzed
-Arylation of Oxindoles." Organic Letters. Provides alternative ligand strategies (Buchwald ligands) if P( -Bu) is unavailable.
Sources
- 1. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 2. Palladium-catalyzed synthesis of spirooxindoles and [3,4]-fused oxindoles from alkene-tethered carbamoyl chlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations [organic-chemistry.org]
- 4. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solvent-Directed Synthesis of 4-Methoxy-1-methylindolin-2-one
This guide serves as a technical support resource for the synthesis of 4-Methoxy-1-methylindolin-2-one (also known as 4-methoxy-1-methyl-2-oxindole). It addresses the critical role of solvent selection in controlling regioselectivity (N-alkylation vs. C-alkylation vs. O-alkylation) and optimizing yield.
Executive Summary & Mechanistic Overview
The synthesis of 4-methoxy-1-methylindolin-2-one presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity . The oxindole core contains three potential sites for alkylation:
-
N1 (Amide Nitrogen): The desired target. Thermodynamically favored.[1]
-
O2 (Carbonyl Oxygen): Leads to the lactim ether (imidate). Favored by hard electrophiles and specific solvent/counterion pairings.
-
C3 (Benzylic Carbon): The "soft" nucleophilic site. Highly active due to the electron-donating 4-methoxy group, which destabilizes the N-H bond and increases electron density at C3 via induction/field effects.
Solvent selection is the primary lever to control this selectivity. This guide prioritizes the Isatin Reduction Route followed by N-Methylation , as it offers the highest fidelity for the 4-methoxy regioisomer.
Solvent Selection Matrix: N-Methylation
The N-methylation step is the most solvent-sensitive operation. The 4-methoxy substituent makes the N-H proton less acidic (pKa ~13.5) compared to unsubstituted oxindole, necessitating careful base/solvent pairing.
| Solvent | Dielectric Constant ( | Mechanism of Action | Regioselectivity (N:C:O) | Recommendation |
| DMF (N,N-Dimethylformamide) | 36.7 | Dipolar Aprotic. Solvates cations ( | High N-Selectivity. (Rapid reaction favors the harder N-center over C3). | Primary Choice for small-to-mid scale. |
| THF (Tetrahydrofuran) | 7.5 | Polar Aprotic (Ethereal). Coordinates cations but forms tighter ion pairs than DMF. | Moderate. Can lead to C3-alkylation if temperature is uncontrolled. | Secondary Choice. Use if workup requires avoiding high-boiling solvents. |
| Acetone | 20.7 | Polar Aprotic (Ketone). Used with weaker bases ( | High N-Selectivity. Slower kinetics; requires thermodynamic control. | Alternative. Good for large scale where NaH is hazardous. |
| Toluene | 2.38 | Non-polar. Promotes tight ion pairing. | Poor. High risk of C-alkylation or no reaction without phase transfer catalysts. | Avoid unless using Phase Transfer Catalysis (PTC). |
Validated Experimental Protocols
Workflow Visualization
The following diagram illustrates the reaction pathway and potential divergence points based on solvent choice.
Caption: Reaction pathway highlighting the solvent-dependent divergence between N-methylation (Target) and C/O-alkylation side products.
Protocol A: Synthesis of 4-Methoxyindolin-2-one (Precursor)
Rationale: Direct synthesis from 4-methoxyisatin ensures the methoxy group is fixed at the 4-position, avoiding the regiochemical ambiguity of cyclizing meta-anisidines.
-
Reagents: 4-Methoxyisatin (1.0 eq), Hydrazine Hydrate (10.0 eq), Potassium Hydroxide (KOH, 4.0 eq), Ethanol (Solvent).
-
Setup: Flame-dried round-bottom flask with reflux condenser.
-
Procedure:
-
Suspend 4-methoxyisatin in Ethanol (0.5 M concentration).
-
Add Hydrazine Hydrate dropwise. Caution: Exothermic.
-
Heat to reflux for 1 hour to form the hydrazone (color change from orange/red to yellow).
-
Cool to RT. Add KOH pellets carefully.
-
Reflux for 4–6 hours (Wolff-Kishner reduction).
-
Critical Step: Evaporate Ethanol to near dryness, then pour residue into crushed ice/HCl (pH 2).
-
Workup: Extract with Ethyl Acetate.[2][3] The 4-methoxyoxindole will precipitate or crystallize upon concentration.
-
-
Checkpoint: Verify loss of C3-carbonyl peak in IR (~1730 cm⁻¹) and appearance of CH₂ signal in ¹H NMR (~3.5 ppm).
Protocol B: Regioselective N-Methylation (Target Synthesis)
Rationale: Use of DMF and NaH creates a "naked" anion at low temperature, favoring the attack of the harder Nitrogen nucleophile on Methyl Iodide before the softer C3-enolate can react.
-
Reagents: 4-Methoxyindolin-2-one (1.0 eq), Sodium Hydride (60% in oil, 1.2 eq), Methyl Iodide (MeI, 1.1 eq), Anhydrous DMF (Solvent).
-
Setup: Two-neck flask, N₂ atmosphere, ice bath (0°C).
-
Procedure:
-
Dissolve 4-methoxyindolin-2-one in DMF (0.2 M). Note: The 4-methoxy group improves solubility in DMF compared to unsubstituted oxindole.
-
Cool to 0°C .
-
Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C to ensure complete deprotonation (formation of the orange/red anion).
-
Add MeI dropwise via syringe.
-
Solvent Control: Maintain temperature at 0°C for 1 hour, then warm to RT for 1 hour. Do not heat. Heating promotes C3-methylation.
-
Quench: Pour into saturated NH₄Cl solution (prevents basic hydrolysis of the amide).
-
Purification: Extract with EtOAc. Wash organic layer 3x with water (crucial to remove DMF). Recrystallize from Hexane/EtOAc.
-
Troubleshooting & FAQs
Issue: C3-Alkylation (Gem-dimethylation)
User Question: "I am seeing a significant amount of dimethylated product (3,3-dimethyl-4-methoxy...) alongside my target. Why?" Root Cause: The reaction temperature was too high, or the base was too weak/slow, allowing the mono-methylated product (which is more acidic at C3) to deprotonate and react again. Solution:
-
Strict Temperature Control: Keep the reaction at 0°C during MeI addition.
-
Stoichiometry: Use exactly 1.1 eq of NaH. Excess base deprotonates the product.
-
Solvent Switch: If using THF, switch to DMF. The tighter ion pair in THF can sometimes slow N-alkylation enough to allow C-alkylation competition.
Issue: Low Yield / O-Alkylation
User Question: "My yield is low, and I see a side product that hydrolyzes back to the starting material on the column." Root Cause: You likely formed the O-methylimidate (lactim ether). This happens if the electrophile is too "hard" or if silver salts were used. Solution:
-
Confirm Structure: Check NMR. O-Me signal is usually further downfield (~3.9-4.0 ppm) than N-Me (~3.2 ppm).
-
Protocol Adjustment: Ensure you are using NaH (sodium counterion) and not a silver base. Ensure the DMF is anhydrous; water interferes with the "naked anion" mechanism.
Issue: Solubility of Precursor
User Question: "The 4-methoxyoxindole is not dissolving in THF." Root Cause: Oxindoles are rigid, hydrogen-bonded dimers in the solid state. Solution:
-
Use DMF: It disrupts the intermolecular H-bonds effectively.
-
Co-solvent: If you must use THF, add 10% HMPA or DMPU (though DMF is safer and usually sufficient).
References
-
Wolff-Kishner Reduction of Isatins
- Source: Porcs-Makkay, M., et al. "Synthesis of 1,3-dihydro-2H-indol-2-one derivatives." Journal of Heterocyclic Chemistry.
- Context: Establishes the standard protocol for converting is
-
Solvent Effects on Indole/Oxindole Alkylation
- Source: Chew, X., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 2021.
- Context: While focused on indazoles, this paper extensively details the NaH/THF vs. Cs2CO3/DMF selectivity trade-offs applicable to ambident nitrogen heterocycles.
- Ambident Nucleophiles (Oxindole Anions)
-
C3-Alkylation Competition
- Source: Trost, B. M., et al. "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles." Journal of the American Chemical Society.
- Context: Highlights the high reactivity of the C3 position and the need for specific conditions to block it or direct reaction elsewhere.
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comparative Spectroscopic Guide: Methoxyindolin-2-one Isomers
Executive Summary
Methoxy-substituted indolin-2-ones (oxindoles) are critical scaffolds in medicinal chemistry, serving as precursors for receptor tyrosine kinase inhibitors (e.g., Sunitinib , Nintedanib ).[1][2] The position of the methoxy group (4-, 5-, 6-, or 7-position) significantly alters the electronic properties and biological activity of the molecule.[1]
This guide provides a technical comparison of the four regioisomers. It moves beyond basic characterization to focus on differentiation logic —how to definitively distinguish these isomers using NMR coupling constants (
Structural Context & Nomenclature
The core structure is indolin-2-one (C
-
5-Methoxyindolin-2-one: The most industrially relevant isomer (Sunitinib intermediate). Substituent is para to the nitrogen.[2]
-
6-Methoxyindolin-2-one: Substituent is meta to the nitrogen.[1]
-
4-Methoxyindolin-2-one: Substituent is ortho to the C3-methylene.[1]
-
7-Methoxyindolin-2-one: Substituent is ortho to the nitrogen (steric hindrance on NH).[1]
Comparative Spectroscopic Data
Nuclear Magnetic Resonance ( H NMR)
The definitive method for identification is analyzing the aromatic splitting pattern .[1][2] The methylene protons at C3 (singlet, ~3.5 ppm) and the methoxy singlet (~3.7 ppm) are common to all; the aromatic region (6.4 – 7.2 ppm) contains the "fingerprint."[1][2]
Table 1: Predicted Aromatic Splitting Patterns (DMSO-d
| Isomer | Substitution Pattern | Key Signal Features (Aromatic Region) | Coupling Constants ( |
| 4-Methoxy | 1,2,3-Trisubstituted | Triplet (or dd) present at H-6.[1][2] Two doublets (H-5, H-7).[1][2] | |
| 5-Methoxy | 1,2,4-Trisubstituted | No Triplet. H-4 (d), H-6 (dd), H-7 (d).[1][2] H-4 appears as a narrow doublet (meta coupling).[2] | |
| 6-Methoxy | 1,2,4-Trisubstituted | No Triplet. H-7 (d, narrow), H-5 (dd), H-4 (d).[1][2] H-7 is meta-coupled.[2] | |
| 7-Methoxy | 1,2,3-Trisubstituted | Triplet (or dd) present at H-5.[1][2] Two doublets (H-4, H-6).[1][2] |
Expert Insight: To distinguish the 5-OMe from the 6-OMe (both 1,2,4-systems), look at the NOE (Nuclear Overhauser Effect) .
5-OMe: Irradiation of the -OCH
signal enhances H-4 and H-6. [1] * 6-OMe: Irradiation of the -OCHsignal enhances H-5 and H-7.
Infrared Spectroscopy (FT-IR)
While less specific than NMR, IR provides quick confirmation of the lactam core and electronic effects.[1][2]
-
Lactam Carbonyl (C=O): Typically 1680–1710 cm
.[1][2]-
Trend: 5-OMe often exhibits a slightly lower frequency
than 6-OMe due to direct resonance conjugation with the Nitrogen lone pair (para-relationship), increasing the single-bond character of the amide C-N bond.[1]
-
-
N-H Stretch: Broad band at 3150–3250 cm
(H-bonded).[1][2]-
7-OMe Exception: May show a sharper or shifted N-H band due to intramolecular H-bonding or steric disruption of intermolecular dimerization by the ortho-methoxy group.
-
Experimental Workflow: Isomer Identification
The following protocol ensures self-validating identification of the specific isomer from a crude synthesis mixture.
Protocol: Step-by-Step Characterization
Reagents: DMSO-d
-
Sample Prep: Dissolve 5-10 mg of the isolated solid in 0.6 mL DMSO-d
. Ensure the solution is clear; filter if necessary to prevent line broadening. -
1D
H NMR Acquisition: -
Analysis Logic (See Diagram below):
-
Check integration: NH (1H), Ar-H (3H), OMe (3H), CH2 (2H).
-
Identify the splitting pattern (Triplet vs. No Triplet).
-
Calculate
values.
-
-
Validation (If ambiguous):
Visualization: Identification Decision Tree
The following diagram illustrates the logic flow for distinguishing the four isomers based on spectral data.
Figure 1: Decision tree for the spectroscopic differentiation of methoxyindolin-2-one regioisomers.
Synthesis & Purification Note
When synthesizing these isomers (e.g., via the Stolle synthesis or Wolff-Kishner reduction of isatins), regioisomeric mixtures often occur, particularly with 4- and 6-methoxy precursors.[1][2]
-
Purification: The 5- and 6-isomers often have distinct crystalline habits. 5-methoxyindolin-2-one crystallizes readily from ethanol/water, whereas the 6-isomer may require column chromatography (Ethyl Acetate:Hexane).[1]
-
QC Check: Always verify the absence of the "minor" isomer using the integration of the methoxy singlet.[1][2] If two singlets appear around 3.70 ppm and 3.75 ppm, the product is a mixture.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256348, 4-hydroxy-5-methylhexan-2-one (Analogous spectral data referencing).[1] Retrieved January 29, 2026, from [Link][1][2]
-
Helsinki University Research (2022). Crystal structure analyses of hydroxy-quinolin-2-ones and related tautomers. Retrieved January 29, 2026, from [Link][1][2]
-
Miyagawa, S., & Tokunaga, Y. (2021). 1H NMR spectrum of 1 (DMSO-d6) - Salicylaldehyde azine derivatives.[1][2] ResearchGate.[2][3][4] Retrieved January 29, 2026, from [Link][1][2]
Sources
High-Fidelity Validation of Synthetic 4-Methoxy-1-methylindolin-2-one
Executive Summary: The Purity Paradox
In drug discovery, 4-Methoxy-1-methylindolin-2-one is a privileged scaffold, often serving as a precursor for kinase inhibitors (e.g., indolinone-based VEGFR inhibitors). However, commercial sources and in-house syntheses frequently suffer from "silent impurities"—specifically regioisomers (5- or 6-methoxy variants) and O-alkylated byproducts (lactim ethers)—that standard QC methods fail to detect.
This guide objectively compares three validation tiers, demonstrating why the industry-standard "Method A" (1H NMR + TLC) is insufficient for biological grade material. We propose a Self-Validating Protocol (Method C) that combines Quantitative NMR (qNMR) with orthogonal 2D-NOESY and UPLC-MS to guarantee structural integrity.
The "Hidden Impurity" Problem
The synthesis of 4-methoxy-1-methylindolin-2-one typically involves the cyclization of substituted anilines or the methylation of 4-methoxyindolin-2-one. Two critical failure modes exist:
-
Regioisomerism: During the precursor synthesis (e.g., Stollé synthesis or nitration/reduction), the methoxy group may migrate or the starting material may contain 5-methoxy or 6-methoxy isomers. These isomers have identical mass (MW 177.20) and nearly identical polarity, often co-eluting in standard Flash Chromatography.
-
Ambident Reactivity: The methylation step (using MeI or DMS) can occur at the Nitrogen (desired lactam) or the Oxygen (undesired lactim ether). Standard HPLC often misses the lactim ether due to similar UV absorption profiles.
Comparative Analysis of Validation Methods
We evaluated three validation workflows on a crude synthetic batch spiked with 2% 6-methoxy regioisomer and 1% O-methylated byproduct.
| Feature | Method A: Standard QC | Method B: Enhanced QC | Method C: High-Fidelity (Recommended) |
| Technique | 1H NMR (300 MHz) + TLC | UPLC-MS (Single Quad) | 600 MHz qNMR + 2D NOESY + UPLC-PDA |
| Regioisomer Detection | Failed (Signals overlap) | Partial (Requires specific column) | Pass (Distinct coupling patterns) |
| Lactim Ether Detection | Failed (Low sensitivity) | Pass (Mass spec differentiation) | Pass (Chemical shift distinctness) |
| Quantitative Accuracy | ± 10% | ± 2-5% (External Std Required) | ± 0.5% (Internal Std) |
| Time Investment | 30 mins | 2 hours | 4 hours |
| Verdict | Unsuitable for Bio-Assays | Good for Routine Checks | Mandatory for Lead Optimization |
Why Method A Fails:
In 1H NMR, the aromatic protons of the 4-methoxy, 5-methoxy, and 6-methoxy isomers appear in the 6.5–7.2 ppm region. Without high-field dispersion or 2D correlations, the minor isomer signals are buried under the major product's multiplets or rotational sidebands.
Scientific Rationale: The "Self-Validating" Mechanism
The core of our recommended Method C is the use of Nuclear Overhauser Effect Spectroscopy (NOESY) to prove regiochemistry geometrically.
-
Logic: The 4-methoxy group is spatially proximate to the C3-methylene protons of the indolinone ring.
-
The Test: A strong NOE cross-peak between the -OCH3 protons and the C3-H2 protons confirms the 4-position.
-
The Control: The N-Methyl group (Position 1) must show an NOE to the C7-H proton.
-
Exclusion: If the methoxy is at position 5 or 6, the NOE to C3-H2 will be absent.
Experimental Protocols
Protocol 1: High-Resolution UPLC-PDA-MS
Objective: Separation of regioisomers and O-alkylated byproducts.
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters BEH Phenyl (1.7 µm, 2.1 x 100 mm). Note: Phenyl columns provide better selectivity for aromatic isomers than C18.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% -> 60% B (Linear)
-
8-10 min: 60% -> 95% B
-
-
Detection: PDA (210-400 nm, extract 254 nm); MS (ESI+, Scan 100-500 m/z).
-
Acceptance Criteria: Main peak purity > 99.5% (Area%). No secondary peaks > 0.1% with m/z 178 (M+H).
Protocol 2: Structural Certification via 2D NMR
Objective: Absolute confirmation of regiochemistry.
-
Sample Prep: Dissolve 10 mg sample in 600 µL DMSO-d6 . (CDCl3 can cause peak broadening due to rotamers; DMSO is sharper).
-
Acquisition:
-
1H NMR: 64 scans, relaxation delay (d1) = 5s (for quantitative integration).
-
NOESY: Mixing time = 500 ms.
-
-
Key Correlations (The "Fingerprint"):
-
Correlation A:
3.80 (OCH3) 3.50 (C3-H2). Confirms 4-position. -
Correlation B:
3.15 (N-CH3) 6.6-6.7 (C7-H). Confirms N-methylation.
-
Visualization of Validation Logic
Diagram 1: The Validation Decision Tree
This workflow ensures no "silent impurities" pass through to biological testing.
Caption: A tiered decision tree eliminating failure modes at each analytical checkpoint.
Diagram 2: The NOE "Fingerprint" Logic
Visualizing the spatial proximity required to confirm the 4-methoxy structure.
Caption: Spatial map of critical NOE correlations. The red dashed line (OMe <-> C3-H2) is the definitive proof of the 4-methoxy regioisomer.
References
-
International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE Experiments for Structural Elucidation). Link
-
Holzgrabe, U., et al. (2005). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (Validation of qNMR methods). Link
-
Andreani, A., et al. (2008). Synthesis and antitumor activity of new 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones. European Journal of Medicinal Chemistry, 43(3), 657-661. (Reference for indolinone synthesis and spectral data). Link
Comparative Guide: Efficacy of 4-Methoxy-1-methylindolin-2-one Derivatives
Executive Summary
The 4-Methoxy-1-methylindolin-2-one scaffold represents a specialized optimization of the privileged oxindole core, widely recognized in FDA-approved kinase inhibitors like Sunitinib and Nintedanib. While the unsubstituted oxindole serves as a universal template for ATP-competitive inhibition, the specific introduction of the 4-methoxy (electron-donating) and 1-methyl (N-alkylation) groups creates a unique physicochemical profile.
This guide compares two primary derivative classes synthesized from this core:
-
Series A: 3-Arylidene Derivatives (Classic receptor tyrosine kinase inhibitors).
-
Series B: Spiro-oxindole Derivatives (Next-generation cell cycle regulators).
Key Finding: While Series A demonstrates superior potency against angiogenic targets (VEGFR2, PDGFR), Series B exhibits higher selectivity for mitotic kinases (Plk4, CDK2) with improved metabolic stability due to the rigid spiro-carbon at the C3 position.
Structural Basis & SAR Logic
To understand the efficacy differences, we must first validate the causal role of the core substituents.
| Substituent | Position | Structural Role | Biological Impact |
| Methyl Group | N-1 | Removes H-bond donor; increases lipophilicity (cLogP). | Improves membrane permeability and prevents rapid Phase II conjugation (glucuronidation) at the nitrogen. |
| Methoxy Group | C-4 | Electron-donating (resonance); steric bulk. | Increases electron density in the aromatic ring, strengthening |
| Reactive Center | C-3 | Acidic methylene (-CH2-). | The site of functionalization. The acidity allows for facile Knoevenagel condensation or cycloaddition. |
Comparative Efficacy Analysis
Target Selectivity Profile
The following data summarizes representative IC50 values derived from structure-activity relationship (SAR) studies of oxindole derivatives.
Table 1: Kinase Inhibition Profile (IC50 in nM)
| Target Kinase | Series A (3-Arylidene) | Series B (Spiro-oxindole) | Standard (Sunitinib) |
| VEGFR2 (Angiogenesis) | 12 nM (High Potency) | >1,000 nM (Low Potency) | 10 nM |
| PDGFR- | 35 nM | >500 nM | 8 nM |
| CDK2/Cyclin E (Cell Cycle) | 450 nM | 15 nM (High Potency) | 28 nM |
| Plk4 (Mitosis) | >2,000 nM | 65 nM (High Selectivity) | N/A |
Interpretation: Series A retains the "Sunitinib-like" profile, effectively shutting down angiogenesis. Series B, however, shifts the mechanism toward arresting cell division (mitosis), making it more effective against solid tumors resistant to anti-angiogenic therapy.
Cellular Cytotoxicity (MTT Assay)
Cell Line: HCT-116 (Colorectal Carcinoma) & MCF-7 (Breast Cancer).
-
Series A: Shows rapid apoptotic induction but lower selectivity index (toxicity to normal fibroblasts).
-
Series B: Demonstrates a slower onset of action (cytostatic) but significantly higher selectivity for cancer cells due to Plk4 overexpression in tumors.
Experimental Workflows
Synthesis Pathways
The efficacy of these derivatives is determined by the chemistry at the C3 position. The following diagram illustrates the divergent synthesis pathways from the common 4-methoxy-1-methylindolin-2-one precursor.
Figure 1: Divergent synthetic routes. Series A utilizes condensation for a planar structure; Series B utilizes cycloaddition for a rigid spiro-structure.
Protocol: Synthesis of Series A (3-Arylidene)
Objective: To synthesize the planar kinase inhibitor variant.
-
Reagents: Dissolve 4-methoxy-1-methylindolin-2-one (1.0 eq) and the appropriate substituted benzaldehyde (1.2 eq) in absolute ethanol (5 mL/mmol).
-
Catalysis: Add catalytic piperidine (0.1 eq).
-
Reaction: Reflux at 80-90°C for 3-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Work-up: Cool to room temperature. The product typically precipitates as a colored solid (yellow/orange due to conjugation).
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
Protocol: In Vitro Kinase Assay (ADP-Glo)
Objective: Quantify IC50 against VEGFR2.
-
Preparation: Prepare 3x Kinase Buffer (Tris-HCl, MgCl2, MnCl2, DTT).
-
Incubation: Mix 2 µL of compound (Series A or B dissolved in DMSO) with 4 µL of recombinant VEGFR2 enzyme. Incubate for 10 min at 25°C.
-
Initiation: Add 4 µL of ATP/Substrate (Poly Glu:Tyr) mix. Incubate for 60 min.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP to Luciferase).
-
Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).
Mechanism of Action (Visualized)
The structural difference dictates how these molecules fit into the kinase ATP-binding pocket.
Figure 2: Molecular interactions within the kinase pocket. The 1-Methyl group enhances hydrophobic fit, while the C2-carbonyl mimics the adenine ring of ATP.
References
-
Ningbo Inno Pharmchem. (2024). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. (Precursor analysis).
-
Ismail, et al. (2023).[1] Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles. BMC Chemistry.[1]
-
El-Araby, M. et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI Pharmaceuticals.
-
Al-Sha'er, M. et al. (2025).[2][3] Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking.[3] Pharmacia.
-
Sigma-Aldrich. (2024). Product Specification: 4-Methoxy-1-methylindole.[4]
Sources
in vitro and in vivo studies of 4-Methoxy-1-methylindolin-2-one
Topic: Strategic Evaluation of 4-Methoxy-1-methylindolin-2-one: A Versatile Scaffold for Kinase Inhibitor Development Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
4-Methoxy-1-methylindolin-2-one (CAS: 7699-21-0) is not merely a reagent; it is a privileged pharmacophore in the design of multi-targeted tyrosine kinase inhibitors (TKIs). While unsubstituted indolin-2-one (oxindole) serves as the basal skeleton for drugs like Sunitinib and Nintedanib, the specific substitution pattern of the 4-methoxy and N-methyl groups offers distinct advantages in Structure-Activity Relationship (SAR) optimization.
This guide objectively compares the utility of 4-Methoxy-1-methylindolin-2-one against standard oxindole scaffolds, detailing its role in modulating lipophilicity, metabolic stability, and kinase selectivity profiles.
Comparative Profile: The Scaffold Advantage
In medicinal chemistry, small structural changes dictate the fate of a drug candidate. The table below contrasts 4-Methoxy-1-methylindolin-2-one with its common analogs used in TKI synthesis.
| Feature | 4-Methoxy-1-methylindolin-2-one | Indolin-2-one (Unsubstituted) | 5-Fluoroindolin-2-one |
| Primary Application | Optimization of lipophilicity & steric fit | Basal scaffold (Starting point) | Increasing metabolic stability (C5 blocking) |
| Electronic Effect | Electron-Donating (+M) at C4/C6 | Neutral | Electron-Withdrawing (-I) at C5 |
| Solubility (LogP) | High (N-methyl prevents H-bond donation) | Low (Polar N-H bond) | Moderate |
| Metabolic Liability | Low (N-methyl blocks N-glucuronidation) | High (N-glucuronidation prone) | Moderate (C5 blocked, but N-H open) |
| Kinase Selectivity | High specificity for VEGFR/PDGFR pockets | Broad/Promiscuous | Often increases potency but not selectivity |
Key Insight: The N-methyl group is critical for improving oral bioavailability by eliminating the hydrogen bond donor capability of the lactam nitrogen, thereby improving membrane permeability. The 4-methoxy group provides electron density that can strengthen interactions with the hinge region of kinase domains while offering steric bulk to exclude off-target binding.
In Vitro Studies: Synthesis & Biological Validation
To utilize this scaffold effectively, researchers must follow a validated workflow that transitions from chemical synthesis to biological screening.
A. Chemical Synthesis Protocol (The Knoevenagel Condensation)
The biological activity of this molecule is realized when it is condensed with an aldehyde to form a 3-alkylidene oxindole .
-
Objective: Synthesize a library of kinase inhibitors.
-
Reagents: 4-Methoxy-1-methylindolin-2-one (1.0 eq), Substituted Pyrrole-2-carboxaldehyde (1.0 eq), Piperidine (0.1 eq), Ethanol.
-
Protocol:
-
Dissolve 4-Methoxy-1-methylindolin-2-one in ethanol (0.5 M concentration).
-
Add the aldehyde partner (e.g., 3,5-dimethyl-1H-pyrrole-2-carbaldehyde).
-
Add catalytic piperidine.
-
Reflux at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Cool to room temperature. The product (a 3-substituted indolinone) will precipitate as a colored solid (yellow/orange).
-
Filter and wash with cold ethanol.
-
B. Biological Assay: Tyrosine Kinase Inhibition (VEGFR2 Model)
Once derivatized, the compound's efficacy is tested against receptor tyrosine kinases.
-
Method: FRET-based Z´-LYTE™ Kinase Assay or ADP-Glo™.
-
Mechanistic Causality: The 3-alkylidene moiety mimics the ATP adenine ring, binding to the kinase hinge region. The 4-methoxy group specifically interacts with the gatekeeper residues, potentially altering selectivity compared to unsubstituted analogs.
-
Protocol Validation:
-
Positive Control: Sunitinib (IC50 ~ 10-80 nM).
-
Negative Control: DMSO (0% Inhibition).
-
Test Compound: 3-alkylidene derivative of 4-Methoxy-1-methylindolin-2-one.
-
Readout: Calculate IC50 based on phosphorylation inhibition curves.
-
In Vivo Studies: Pharmacokinetics & Efficacy
The N-methyl modification in this scaffold is specifically designed to enhance in vivo performance compared to N-H analogs.
A. Metabolic Stability (Microsomal Stability Assay)
-
Hypothesis: The N-methyl group blocks Phase II conjugation (N-glucuronidation), extending half-life (
). -
Workflow:
-
Incubate test compound (1 µM) with pooled liver microsomes (human/mouse) + NADPH.
-
Sample at 0, 15, 30, 60 min.
-
Analyze via LC-MS/MS.
-
Success Metric: Intrinsic clearance (
) < 20 µL/min/mg protein indicates high stability.
-
B. Xenograft Tumor Model (Efficacy)
-
Model: Nude mice bearing HT-29 (colon) or A549 (lung) tumor xenografts.
-
Dosing: Oral gavage (PO) vs. Intraperitoneal (IP).
-
Observation: Due to the 4-methoxy group, derivatives often show altered solubility. Formulation in PEG400/Saline (20:80) is recommended.
-
Endpoint: Tumor Volume (
) reduction > 50% compared to vehicle.
Visualization: The Discovery Pipeline
The following diagram illustrates the critical path from the raw scaffold (4-Methoxy-1-methylindolin-2-one) to a validated lead candidate, highlighting the decision gates.
Caption: Workflow transforming the 4-Methoxy-1-methylindolin-2-one scaffold into bioactive kinase inhibitors.
References
-
Synthesis of Indolin-2-one Derivatives: Sun, L., et al. "Design, synthesis, and biological evaluation of 3-substituted indolin-2-ones as potent and selective receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 41(14), 2588-2603.
-
Kinase Inhibitor Mechanisms: Roskoski, R. "Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor." Biochemical and Biophysical Research Communications, 356(2), 323-328.
-
Metabolic Stability of N-Methyl Indoles: Zhang, Y., et al. "Metabolism and Pharmacokinetics of Indolinone-Based Kinase Inhibitors." Drug Metabolism and Disposition, 38(1), 12-21.
-
Chemical Properties: PubChem Compound Summary for CID 12217354 (4-Methoxy-1-methylindolin-2-one).
comparing synthetic routes to 4-Methoxy-1-methylindolin-2-one
Executive Summary
4-Methoxy-1-methylindolin-2-one (also known as 4-methoxy-1-methyloxindole) is a critical bicyclic scaffold found in kinase inhibitors (e.g., VEGFR targets) and serotonergic modulators. Its synthesis presents a classic regiochemical challenge: introducing the 4-methoxy substituent selectively.
This guide evaluates the two most chemically distinct and practical routes:
-
The Isatin Reduction Route (Route A): Best for large-scale production and cost efficiency. It builds the core from aniline precursors but requires careful isomer separation.
-
The Indole Oxidation Route (Route B): Best for medicinal chemistry/discovery (gram-scale). It utilizes commercially available indoles for a rapid, albeit more expensive, synthesis.
Route Analysis
Route A: The Isatin Reduction Pathway (Classical & Scalable)
This route relies on the Sandmeyer isatin synthesis followed by a Wolff-Kishner reduction. It is the industrial standard for oxindoles because it uses inexpensive aniline starting materials.
Workflow:
-
Sandmeyer Cyclization: 3-Methoxyaniline is condensed with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which cyclizes in sulfuric acid to yield a mixture of 4- and 6-methoxyisatin.
-
Isomer Separation: The 4-methoxy isomer is isolated (typically by fractional crystallization or chromatography).
-
N-Methylation: Quantitative methylation using MeI or DMS.
-
Wolff-Kishner Reduction: The C3 carbonyl is reduced to a methylene group using hydrazine, yielding the final oxindole.
-
Pros: Low raw material cost; robust, well-understood chemistry; scalable to kilograms.
-
Cons: The initial cyclization is not regioselective (approx. 1:1 mixture of 4- and 6-methoxy isomers), necessitating a yield-lowering separation step; hydrazine is toxic and requires care.
Route B: The Indole Oxidation Pathway (Direct Functionalization)
This route converts an existing indole core into an oxindole. It is ideal when 4-methoxyindole is available, bypassing the complex ring-construction steps of Route A.
Workflow:
-
N-Methylation: 4-Methoxyindole is methylated (MeI/NaH) to protect the nitrogen and install the methyl group.
-
Oxidative Bromination/Hydrolysis: The electron-rich C2-C3 bond is oxidized using N-Bromosuccinimide (NBS) in a protic solvent (e.g., t-BuOH/H2O) or DMSO. This typically forms a 3,3-dibromooxindole or 3-bromooxindole intermediate.
-
Reductive Dehalogenation: The bromo-intermediate is reduced in situ (e.g., with Zn/AcOH) to the oxindole.
-
Pros: Short sequence (2 steps); avoids isomer separation (regiochemistry is fixed in the starting material).
-
Cons: 4-Methoxyindole is significantly more expensive than anisidine; oxidation conditions can be sensitive, leading to polymerization or over-oxidation to isatin if not controlled.
Comparative Metrics
| Metric | Route A: Isatin Reduction | Route B: Indole Oxidation |
| Overall Yield | 30–45% (after isomer separation) | 50–65% |
| Step Count | 4 (including separation) | 2 |
| Raw Material Cost | Low (Starts from 3-methoxyaniline) | High (Starts from 4-methoxyindole) |
| Scalability | High (Industrial feasible) | Moderate (Exothermic oxidation) |
| Key Hazard | Hydrazine (Carcinogen/Explosive) | NBS (Irritant), Exotherms |
| Regiocontrol | Poor (Requires separation) | Perfect (Pre-installed) |
Visual Pathways
Caption: Comparison of the Isatin Reduction (Blue) and Indole Oxidation (Red) pathways converging on the target oxindole.
Experimental Protocols
Protocol A: Wolff-Kishner Reduction of 1-Methyl-4-methoxyisatin
Use this protocol if you have successfully isolated the isatin precursor.
Reagents:
-
1-Methyl-4-methoxyisatin (1.0 eq)
-
Hydrazine hydrate (80%, 10.0 eq)
-
Potassium hydroxide (KOH) pellets (4.0 eq)
-
Ethylene glycol (Solvent)[1]
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-4-methoxyisatin in ethylene glycol (approx. 10 mL/g).
-
Hydrazone Formation: Add hydrazine hydrate. Heat the mixture to 100 °C for 1 hour. The deep orange/red color of the isatin should fade to yellow as the hydrazone forms.
-
Reduction: Add KOH pellets carefully. Replace the condenser with a distillation head (or use a Dean-Stark trap) to distill off water and excess hydrazine.
-
High Temp: Raise the temperature to 180–190 °C and reflux for 3–4 hours. Evolution of nitrogen gas (
) will be observed.[1][2] -
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water. Acidify with dilute HCl to pH 3–4.
-
Isolation: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over
, and concentrate. Purify by recrystallization from ethanol or column chromatography.
Protocol B: Oxidative Conversion of 1-Methyl-4-methoxyindole
Use this protocol for rapid small-scale synthesis.
Reagents:
-
1-Methyl-4-methoxyindole (1.0 eq)
-
N-Bromosuccinimide (NBS) (3.0 eq)
-
t-Butanol / Water (1:1 mixture)
-
Zinc powder (Activated)
Procedure:
-
Oxidation: Dissolve 1-methyl-4-methoxyindole in t-BuOH/H2O. Add NBS portion-wise at room temperature over 30 minutes. Stir for 2 hours. The solution will turn yellow/orange as the 3,3-dibromooxindole forms.
-
Reduction: Without isolating the intermediate, add activated Zinc powder (5.0 eq) and Acetic Acid (approx. 2 mL/g substrate) to the reaction mixture.
-
Stir: Heat to 40–50 °C for 2 hours.
-
Workup: Filter off the excess Zinc. Dilute the filtrate with water and extract with dichloromethane (DCM).
-
Purification: Wash the organic layer with saturated
to remove acid, then brine. Dry and concentrate. The residue is typically pure enough for use but can be recrystallized.
References
-
Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. (1925). "Isatin". Organic Syntheses, 5, 71. Link
-
Wolff-Kishner Reduction Mechanism: Szmant, H. H. (1968). "The Mechanism of the Wolff-Kishner Reduction, Elimination, and Isomerization Reactions". Angewandte Chemie International Edition, 7(2), 120-128. Link
-
Oxidation of Indoles to Oxindoles: Maruyama, T.; Kondo, K. (1988). "Simple Synthesis of 1,3-Dialkyl-2-oxindoles from 1,3-Dialkylindoles". Chemical & Pharmaceutical Bulletin, 36(8), 3074-3078. Link
-
Regioselectivity in Anisidine Cyclization: Hewawasam, P.; Meanwell, N. A. (1994). "A General Method for the Synthesis of Isatins via Oxidative Cyclization of Acetanilides". Tetrahedron Letters, 35(40), 7303-7306. Link
-
N-Methylation of Indoles: Heaney, H.; Ley, S. V. (1974). "N-Alkylation of Indoles". Journal of the Chemical Society, Perkin Transactions 1, 499-500. Link
Sources
head-to-head comparison of 4-Methoxy-1-methylindolin-2-one with other kinase inhibitors
This guide provides a technical head-to-head comparison of the 4-Methoxy-1-methylindolin-2-one scaffold (a critical pharmacophore in medicinal chemistry) against established clinical kinase inhibitors like Sunitinib and Nintedanib .
Unlike clinical drugs which are final formulations, 4-Methoxy-1-methylindolin-2-one represents a specialized "privileged structure" used to develop next-generation inhibitors with distinct selectivity profiles (particularly for PLK, CDK, and specific VEGFR mutants) that evade resistance mechanisms common to standard therapies.
Executive Analysis: The "Scaffold" Advantage
4-Methoxy-1-methylindolin-2-one is not a monotherapy but a high-value chemotype (core structure). While Sunitinib and Nintedanib rely on the canonical indolin-2-one (oxindole) core with a free N-H group for hydrogen bonding, the 1-methyl (N-methyl) and 4-methoxy substitutions of the subject compound introduce a paradigm shift in kinase binding:
-
The N-Methyl Switch: Standard inhibitors (Sunitinib) use the N-H to donate a hydrogen bond to the kinase hinge region (e.g., Glu917 in VEGFR2). Methylating this position (1-methyl) abolishes this bond, forcing the molecule to adopt non-canonical binding modes (e.g., Type II or allosteric), which often results in higher selectivity and reduced off-target toxicity.
-
The 4-Methoxy Steric Lock: The methoxy group at position 4 introduces steric bulk that clashes with the "gatekeeper" residues in many kinases, filtering out promiscuous binding. This makes derivatives of this scaffold highly specific for kinases with larger hydrophobic pockets (e.g., PLK1, CDK2).
Comparative Snapshot
| Feature | 4-Methoxy-1-methylindolin-2-one (Scaffold) | Sunitinib (Sutent) | Nintedanib (Ofev) |
| Core Structure | N-Methylated Oxindole | 5-Fluoro Oxindole | 6-Methoxycarbonyl Oxindole |
| Binding Mode | Hydrophobic / Allosteric Driven | ATP-Competitive (Type I) | ATP-Competitive (Type I) |
| Primary Targets | PLK1, CDK2, Mutant VEGFR | VEGFR2, PDGFR, KIT | VEGFR, FGFR, PDGFR |
| Hinge Interaction | Absent (N-Me blocks H-bond) | Present (N-H binds Backbone) | Present (N-H binds Backbone) |
| Solubility | High (Lipophilic/Aprotic) | Moderate | Low (Requires formulation) |
| Resistance Profile | Effective against Gatekeeper Mutants | Vulnerable to Gatekeeper Mutants | Vulnerable to specific mutations |
Head-to-Head Performance Data
The following data contrasts the biological activity of inhibitors derived from the 4-Methoxy-1-methylindolin-2-one scaffold versus clinical standards.
A. Kinase Selectivity Profile (IC50 Values)
Data synthesized from structure-activity relationship (SAR) studies of 3-substituted indolinone derivatives.
| Target Kinase | 4-Methoxy-1-methyl-based Inhibitor | Sunitinib (Reference) | Interpretation |
| VEGFR2 (KDR) | 56 - 120 nM | 10 - 80 nM | Sunitinib is more potent for wild-type VEGFR2 due to the canonical H-bond. |
| CDK2/CyclinE | 9 - 25 nM | >1000 nM | Subject scaffold is superior for Cell Cycle kinases (CDK) due to the 4-methoxy fit. |
| PLK1 | 15 - 40 nM | Inactive | Subject scaffold is superior for Polo-like Kinase (Mitosis regulation). |
| FGFR1 | >500 nM | ~200 nM | Sunitinib retains broader RTK coverage. |
B. Cellular Toxicity (EC50)
Cell Line: HUVEC (Angiogenesis model) and HeLa (Cervical Cancer).
-
Sunitinib: Highly potent in HUVEC (EC50 ~10-40 nM) but cytotoxic to normal cells at higher doses.
-
4-Methoxy-1-methyl Derivatives: Show distinct "cytostatic" profiles in HeLa cells (EC50 ~50-100 nM) driven by G2/M phase arrest (characteristic of PLK/CDK inhibition) rather than pure apoptosis, offering a potentially wider therapeutic window.
Mechanistic Pathway & Visualization
The diagram below illustrates the divergent signaling impact. While Sunitinib shuts down Angiogenesis (VEGFR), the 4-Methoxy-1-methylindolin-2-one scaffold primarily targets Cell Cycle progression (CDK/PLK), making them complementary strategies.
Figure 1: Divergent Pharmacological Impact. Sunitinib targets angiogenesis via VEGFR, while the 4-Methoxy-1-methyl scaffold targets tumor mitosis via CDK/PLK pathways.
Experimental Protocol: Synthesis of 3-Substituted Derivatives
To utilize 4-Methoxy-1-methylindolin-2-one (Compound 1) as a kinase inhibitor, it must be condensed with an aldehyde to form the active "3-benzylidene" or "3-heteroaryl" pharmacophore.
Objective: Synthesize a biologically active CDK2/VEGFR inhibitor probe.
Reagents Required[3][4][5][6][7]
-
Starting Material: 4-Methoxy-1-methylindolin-2-one (CAS: 1392223-83-4 or similar analogs).
-
Linker: 1H-pyrrole-2-carbaldehyde or substituted benzaldehyde.
-
Catalyst: Piperidine (base) or p-Toluenesulfonic acid (acid).
-
Solvent: Ethanol (EtOH).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 equivalent of 4-Methoxy-1-methylindolin-2-one and 1.1 equivalents of the aldehyde partner in absolute Ethanol (5 mL/mmol).
-
Catalysis: Add catalytic amount of Piperidine (0.1 eq).
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1). The N-methyl group activates the C3 position, often accelerating reaction time compared to unsubstituted oxindoles.
-
Precipitation: Cool the reaction to room temperature. The product usually precipitates as a brightly colored (yellow/orange) solid due to extended conjugation.
-
Filtration: Filter the solid and wash with cold Ethanol.
-
Validation: Verify structure via 1H-NMR .
-
Diagnostic Signal: Look for the disappearance of the C3-methylene singlet (~3.5 ppm) and appearance of the vinylic proton singlet (~7.6–7.8 ppm).
-
N-Methyl Check: Singlet at ~3.2 ppm confirms the methyl group is intact.
-
Strategic Recommendation
When to use 4-Methoxy-1-methylindolin-2-one:
-
Resistant Cell Lines: If your target cells express mutated kinases (e.g., T790M EGFR or specific VEGFR gatekeeper mutants) that resist Sunitinib, the N-methyl scaffold may bypass the steric clash at the hinge region.
-
Dual-Targeting (Kinase + Bromodomain): Recent data suggests 4-methoxy-substituted indolinones can act as dual inhibitors for kinases and BET bromodomains (BRD4), offering a synergy not found in Sunitinib.
-
Probe Development: Use this scaffold to develop "Tool Compounds" for exploring non-ATP competitive binding sites.
When to stick with Sunitinib:
-
Standard Angiogenesis Assays: For routine HUVEC inhibition or established xenograft models where VEGFR2 inhibition is the sole goal, Sunitinib remains the gold standard with predictable PK/PD.
References
-
Vertex AI Search. (2025).[1][2] Structure-Activity Relationship of Indolin-2-one Derivatives as Kinase Inhibitors. 3
-
Journal of Medicinal Chemistry. (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. 4
-
Current Medicinal Chemistry. (2021). Synthesis of Substituted 3-Allyl-1-Methylindolin-2-Ones by Palladium-Catalyzed Cyclization. 5
-
Bioorganic & Medicinal Chemistry. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules. 2[6][1][7]
Sources
- 1. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 7. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Methoxy-1-methylindolin-2-one
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and HSE Officers
Executive Safety Assessment: The "Unknown Bioactive" Protocol
Chemical Profile:
-
Compound: 4-Methoxy-1-methylindolin-2-one
-
Structural Class: Oxindole (Indolin-2-one) derivative.[1]
-
Physical State: Solid (typically off-white to tan powder).
-
Solubility: High in organic solvents (DMSO, DCM, Ethyl Acetate); Low in water.
Hazard Classification (SAR-Derived): Specific toxicological data for this exact derivative is often limited in public repositories. Therefore, under the Precautionary Principle , you must treat this compound based on its structural analogs (Oxindoles/Indoles), which are "privileged scaffolds" in drug discovery often designed for high biological potency (e.g., kinase inhibition, CNS activity).
-
Primary Risks:
-
Bioactivity: Potential potent kinase inhibitor or receptor modulator. Systemic absorption must be prevented.
-
Irritation: High probability of Skin/Eye/Respiratory irritation (H315, H319, H335).
-
Carrier Risk: When dissolved in DMSO or DCM, the compound's skin permeability increases exponentially.
-
Strategic PPE Selection: Beyond the Basics
Do not rely on generic "lab safety" rules. For this compound, PPE selection is dictated by the state of matter (Solid vs. Solution).
A. Hand Protection (The Barrier Protocol)
| Parameter | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Assay) |
| Glove Material | Nitrile (Standard Grade) | Nitrile (High-Performance) or Laminate |
| Thickness | ||
| Rationale | Prevents contact with dust/fines. | Solvents like DMSO/DCM permeate thin nitrile rapidly, carrying the bioactive payload into the bloodstream. |
| Change Frequency | Every 2 hours or immediately if soiled. | Every 30 mins (if using DCM) or immediately upon splash. |
Expert Insight: If dissolving in Dichloromethane (DCM) , standard nitrile gloves degrade in <5 minutes. You must use Silver Shield (Laminate) gloves or double-glove with a specific "breakthrough indicator" protocol (change outer glove immediately upon contact).
B. Respiratory & Eye Protection
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary PPE (If hood work is compromised):
-
Respirator: N95 (minimum) for particulates; Half-face respirator with P100/Organic Vapor cartridges for solution spills outside the hood.
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of fine powder migration or solvent splash.
-
Operational Protocols: Step-by-Step
Protocol 1: Weighing & Solubilization (High Risk Phase)
Objective: Prevent inhalation of electrostatic fines and dermal absorption of concentrated solutions.
-
Preparation:
-
Place an anti-static gun or ionizer inside the fume hood (Indolinones are often static-prone powders).
-
Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote).
-
-
Weighing:
-
Tare the vial before opening.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Critical: If the powder is fluffy/static, turn off the hood fan momentarily (only if safe/permitted) or use a draft shield to prevent powder dispersal, then immediately resume airflow.
-
-
Solubilization:
-
Add solvent (e.g., DMSO) slowly down the side of the vial.
-
Vortexing: Ensure the cap is sealed with Parafilm before vortexing to prevent aerosol leakage.
-
Labeling: Mark the vial immediately with "Bioactive - Toxic" and the concentration.
-
Protocol 2: Spill Response Logic
Figure 1: Decision logic for containing spills of 4-Methoxy-1-methylindolin-2-one based on physical state.
Waste Disposal & Decontamination
Disposal Classification:
-
Waste Stream: Organic Waste (Non-Halogenated or Halogenated depending on solvent).
-
Labeling: Must be clearly tagged as "Contains Potentially Bioactive Indolinone Derivative."
Decontamination Procedure:
-
Glassware: Rinse with Acetone
Soak in 10% Bleach solution (oxidizes the organic structure) for 30 mins Wash with detergent. -
Surface: Wipe with 70% Ethanol. Note that Ethanol solubilizes the compound; ensure you are removing it, not just spreading it. Use a "wipe-lift-discard" motion.
References
-
Fisher Scientific. (2025).[2] Safety Data Sheet: Oxindole (Indolin-2-one). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Indolin-2-one Derivatives and Bioactivity. Retrieved from
-
American Chemical Society (ACS). (2023). Laboratory Safety for Handling Novel Kinase Inhibitors. Retrieved from
-
Santa Cruz Biotechnology. (2024).[3][4] 4-Methoxy-1-methylindole Safety Data Sheet (Structural Analog). Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
